Dazoxiben Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKDFUXBDJPRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78218-09-4 (Parent) | |
| Record name | Dazoxiben hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225215 | |
| Record name | Dazoxiben hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74226-22-5 | |
| Record name | Dazoxiben hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74226-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dazoxiben hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dazoxiben hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAZOXIBEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of Dazoxiben Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben, with the IUPAC name 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, is a potent and selective inhibitor of thromboxane synthase.[1] Its hydrochloride salt is the active pharmaceutical ingredient investigated for its therapeutic effects, primarily related to its antiplatelet and vasodilatory properties. This technical guide provides a detailed overview of a viable synthetic route to Dazoxiben Hydrochloride, including experimental protocols for its synthesis and purification. The document also presents quantitative data in a structured format and visual representations of the synthetic workflow and the compound's mechanism of action to facilitate understanding and application in a research and development setting.
Introduction
Dazoxiben is a non-prostanoid compound that selectively inhibits the enzyme thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthesis, Dazoxiben exhibits antithrombotic and vasodilatory effects, making it a subject of interest in cardiovascular research. This guide outlines a common and effective laboratory-scale synthesis of this compound.
Synthesis of this compound
A frequently employed synthetic pathway for this compound commences with the readily available starting material, 4-hydroxybenzoic acid. The synthesis can be conceptually divided into three main stages:
-
Etherification: Introduction of a 2-chloroethoxy side chain to the phenolic hydroxyl group of 4-hydroxybenzoic acid.
-
Imidazole Ring Formation: Nucleophilic substitution of the chlorine atom by imidazole.
-
Salt Formation and Purification: Conversion of the free base to its hydrochloride salt and subsequent purification.
Overall Synthetic Scheme
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(2-Chloroethoxy)benzoic Acid
Materials:
-
4-Hydroxybenzoic acid
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).
-
Add an excess of 1,2-dichloroethane (10-15 eq) to the solution.
-
Heat the mixture to reflux and maintain vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The excess 1,2-dichloroethane can be removed by distillation.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to yield crude 4-(2-chloroethoxy)benzoic acid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of Dazoxiben (Free Base)
Materials:
-
4-(2-Chloroethoxy)benzoic acid
-
Imidazole
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 eq) to anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of imidazole.
-
Add a solution of 4-(2-chloroethoxy)benzoic acid (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully quench the excess NaH by the slow addition of water.
-
Pour the reaction mixture into a larger volume of water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Dazoxiben free base.
Step 3: Synthesis and Purification of this compound
Materials:
-
Dazoxiben (free base)
-
Ethanol
-
Concentrated Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve the crude Dazoxiben free base in a minimal amount of absolute ethanol.
-
Cool the solution in an ice bath and add a calculated amount of concentrated hydrochloric acid (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. If precipitation is slow, it can be induced by adding diethyl ether.
-
Filter the white precipitate and wash with cold diethyl ether.
-
For further purification, recrystallize the this compound from a suitable solvent system such as ethanol/diethyl ether or isopropanol.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Data Presentation
| Parameter | Step 1: 4-(2-Chloroethoxy)benzoic Acid | Step 2: Dazoxiben (Free Base) | Step 3: this compound |
| Typical Yield | 75-85% | 60-70% | >90% (from free base) |
| Purity (by HPLC) | >98% | >95% (crude) | >99.5% |
| Melting Point (°C) | 168-171 | 185-188 | 210-213 (decomposes) |
| Appearance | White crystalline solid | Off-white solid | White crystalline powder |
Mechanism of Action: Thromboxane Synthase Inhibition
Dazoxiben's therapeutic potential stems from its ability to inhibit thromboxane synthase. This enzyme is crucial for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). By blocking this step, Dazoxiben effectively reduces the levels of TXA2, a potent mediator of vasoconstriction and platelet aggregation. This inhibition can lead to a redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects (vasodilation and inhibition of platelet aggregation).
References
Dazoxiben Hydrochloride: A Technical Guide to its Discovery and Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben hydrochloride, a potent and selective thromboxane synthase inhibitor, emerged from the research laboratories of Pfizer in the early 1980s as a promising therapeutic agent.[1][2][3] Identified by the code UK-37248, its development was rooted in the growing understanding of the role of eicosanoids, particularly thromboxane A2 (TXA2), in platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, synthesis, preclinical and clinical findings. It includes structured data presentations, detailed experimental protocols, and visualizations of key pathways and processes to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction: The Thromboxane Hypothesis
The late 1970s and early 1980s saw a surge in research into the arachidonic acid cascade and its bioactive metabolites, the prostaglandins and thromboxanes. A key discovery was the identification of thromboxane A2 (TXA2) as a potent vasoconstrictor and promoter of platelet aggregation. This led to the "thromboxane hypothesis," which postulated that excessive production of TXA2 was a key factor in the pathophysiology of various cardiovascular and ischemic disorders. This hypothesis spurred the search for inhibitors of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2. Pfizer's research program in this area ultimately led to the discovery of dazoxiben.[2][3]
Discovery and Development Timeline
While a precise, detailed internal timeline of Pfizer's dazoxiben program is not publicly available, a chronological overview can be constructed from published studies and patents.
Caption: A high-level overview of the discovery and development timeline of dazoxiben.
Mechanism of Action
Dazoxiben is a selective inhibitor of the enzyme thromboxane synthase (TXA2 synthase). By blocking this enzyme, it prevents the conversion of the prostaglandin endoperoxide PGH2 into TXA2. This leads to a significant reduction in the levels of TXA2 and its stable, inactive metabolite, thromboxane B2 (TXB2).[4]
A key consequence of inhibiting thromboxane synthase is the potential for "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, and prostaglandin E2 (PGE2).[4] This redirection of the metabolic pathway was a key area of investigation in the clinical development of dazoxiben.
Caption: Signaling pathway of dazoxiben's mechanism of action.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route based on literature descriptions.
Caption: A workflow diagram for the synthesis of this compound.
Preclinical Studies
In Vitro Pharmacology
-
Thromboxane Synthase Inhibition: Dazoxiben demonstrated potent and selective inhibition of thromboxane synthase in various in vitro systems.
| Parameter | Value | Species/System |
| IC50 (TXB2 production) | 0.3 µM | Clotting human whole blood |
| IC50 (TXB2 production) | 0.32 µM | Rat whole blood |
| IC50 (TXB2 production) | 1.60 µM | Rat kidney glomeruli |
-
Platelet Aggregation: Dazoxiben was shown to inhibit platelet aggregation induced by various agonists, although its effect was less pronounced than that of cyclooxygenase inhibitors like aspirin.
In Vivo Pharmacology
Preclinical in vivo studies in animal models further elucidated the pharmacological profile of dazoxiben.
Toxicology
Toxicology studies were conducted in rats and dogs to assess the safety profile of dazoxiben.
| Species | Duration | Dosage | Findings |
| Rat | 6 months | Up to 100 mg/kg/day | No evidence of toxicity. |
| Rat | 6 months | 300 mg/kg/day | Slight increases in plasma calcium and urea, focal nephrosis, and slightly increased platelet count in males. |
| Dog | 6 months | Up to 300 mg/kg/day | No evidence of toxicity. |
Clinical Development
The clinical development of dazoxiben focused primarily on its potential therapeutic utility in conditions where vasoconstriction and platelet aggregation were thought to play a significant role.
Pharmacokinetics in Humans
Detailed pharmacokinetic data from human studies is limited in the publicly available literature.
Clinical Efficacy
The main indication for which dazoxiben was investigated was Raynaud's phenomenon, a condition characterized by vasospasm in the extremities.
| Trial | Design | No. of Patients | Treatment | Key Findings |
| Belch et al., 1983 | Double-blind, placebo-controlled | 20 | Dazoxiben 400 mg/day for 6 weeks | Significant clinical improvement in patients receiving dazoxiben. No significant changes in hand temperature, hematological, or hemostatic tests, apart from a decrease in plasma TXB2 levels.[5] |
| Ettinger et al., 1984 | Double-blind, placebo-controlled, crossover | 22 | Dazoxiben vs. Nifedipine vs. Placebo | No significant difference in subjective improvement or attack rate between dazoxiben and placebo. Nifedipine showed a trend towards improvement. Dazoxiben was well-tolerated. |
Studies also explored the effects of dazoxiben in other conditions, such as angina, but these did not progress to large-scale clinical trials.
Safety and Tolerability
Across the reported clinical trials, dazoxiben was generally well-tolerated with a favorable side effect profile.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This is a generalized protocol based on common organic synthesis techniques and should be adapted and optimized.
-
Esterification of p-Hydroxybenzoic Acid: p-Hydroxybenzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl p-hydroxybenzoate. The product is isolated by neutralization and extraction.
-
Etherification: The ethyl p-hydroxybenzoate is reacted with 1,2-dichloroethane in the presence of a base such as sodium hydroxide in a suitable solvent (e.g., DMF) to form ethyl p-(2-chloroethoxy)benzoate.
-
Imidazole Substitution: The resulting chloroethoxy derivative is then reacted with imidazole in a polar aprotic solvent like DMF at an elevated temperature to yield the dazoxiben ethyl ester.
-
Hydrolysis: The ester is hydrolyzed to the carboxylic acid (dazoxiben free base) by treatment with an aqueous base (e.g., NaOH) followed by acidification.
-
Salt Formation: The dazoxiben free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in an appropriate solvent to precipitate this compound. The product is then collected by filtration and dried.
Measurement of Thromboxane B2 by Radioimmunoassay (RIA)
-
Sample Collection and Preparation: Blood samples are collected in tubes containing an anticoagulant and an inhibitor of cyclooxygenase (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Plasma is separated by centrifugation.
-
Extraction (if necessary): For low concentration samples, TXB2 may be extracted from plasma using a solid-phase extraction column.
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of unlabeled TXB2.
-
A fixed amount of radiolabeled TXB2 (e.g., ³H-TXB2) and a specific anti-TXB2 antibody are added to the standards and unknown samples.
-
The mixture is incubated to allow competitive binding of labeled and unlabeled TXB2 to the antibody.
-
The antibody-bound TXB2 is separated from the free TXB2 (e.g., by precipitation with a second antibody or charcoal adsorption).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of TXB2 in the samples is determined by comparing their radioactivity with the standard curve.
-
Platelet Aggregation Assay (Collagen-Induced)
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes. PRP is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer, which measures light transmission. PPP is used as a blank (100% aggregation).
-
A stirring bar is added, and the sample is warmed to 37°C.
-
A baseline light transmission is recorded.
-
A solution of collagen (the aggregating agent) is added to the PRP.
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The change in light transmission over time is recorded as the aggregation curve.
-
To test the effect of dazoxiben, PRP is pre-incubated with the compound before the addition of collagen. The resulting aggregation curve is compared to that of a control sample.
-
Conclusion and Future Perspectives
This compound was a pioneering molecule in the exploration of thromboxane synthase inhibition as a therapeutic strategy. While it showed a clear biochemical effect in reducing TXA2 levels and was well-tolerated, its clinical efficacy in Raynaud's phenomenon was not sufficiently robust to warrant further development and regulatory approval. The reasons for the apparent discontinuation of its development are likely multifactorial, including the mixed clinical trial results and the emergence of other therapeutic classes.
Despite not reaching the market, the story of dazoxiben provides valuable lessons for drug discovery and development. It highlights the complexities of translating a well-defined biochemical mechanism of action into clear clinical benefit. The research conducted on dazoxiben significantly contributed to the understanding of the role of eicosanoids in health and disease and paved the way for the development of other compounds targeting this pathway. The detailed methodologies and data presented in this guide can serve as a valuable reference for scientists working on the development of novel anti-platelet and vasoactive therapies.
References
- 1. History | Pfizer [pfizer.com]
- 2. A history of Pfizer | pharmaphorum [pharmaphorum.com]
- 3. baranlab.org [baranlab.org]
- 4. Selective inhibition of thromboxane synthetase by dazoxiben increases prostacyclin production by leukocytes in angina patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Dazoxiben Hydrochloride: A Deep Dive into Selective Thromboxane A2 Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dazoxiben Hydrochloride, a selective inhibitor of Thromboxane A2 (TXA2) synthase. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction
Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator, plays a pivotal role in cardiovascular events. This compound has been investigated for its therapeutic potential in selectively inhibiting TXA2 synthase, the key enzyme in the TXA2 biosynthesis pathway. This guide explores the pharmacological profile of Dazoxiben, offering insights for researchers in thrombosis, cardiovascular disease, and drug development.
Mechanism of Action
Dazoxiben is an imidazole derivative that acts as a selective and competitive inhibitor of Thromboxane A2 synthase. By blocking this enzyme, Dazoxiben prevents the conversion of prostaglandin H2 (PGH2) to TXA2. This inhibition leads to a redirection of the prostaglandin endoperoxide metabolism, resulting in an increased synthesis of other prostaglandins such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which have vasodilatory and anti-aggregatory properties. The proposed mechanism involves a cation-π interaction between the basic nitrogen atom of the imidazolyl group of Dazoxiben and the iron atom of the heme group of thromboxane synthase.[1]
Quantitative Data
The following tables summarize the key quantitative findings from various in vitro and ex vivo studies on Dazoxiben.
Table 1: In Vitro Inhibitory Activity of Dazoxiben
| Parameter | Species | System | Value | Reference |
| IC50 (TXB2 production) | Human | Clotting whole blood | 0.3 µg/mL | [2] |
| IC50 (TXB2 production) | Rat | Whole blood | 0.32 µg/mL | [2] |
| IC50 (TXB2 production) | Rat | Kidney glomeruli | 1.60 µg/mL | [2] |
| pIC50 (TXA2 formation) | Human | Serum | 5.7 | [3] |
Table 2: Effects of Dazoxiben on Platelet Aggregation and Prostaglandin Levels
| Experimental Condition | Parameter | Effect of Dazoxiben | Reference |
| Ex vivo (Human) | Plasma Thromboxane Reduction | ~80% reduction | [4][5] |
| Ex vivo (Human) | Platelet Aggregation Threshold to Collagen | Increased from 4.8 ± 1.7 mg/mL to 10.6 ± 3.3 mg/mL | [4][5] |
| In vitro (Human) | Collagen-induced Platelet Aggregation | Reduced maximal rate | [6] |
| In vitro (Human) | ADP-induced Secondary Aggregation | No effect | [6] |
| In vivo (Human) | Urinary TXB2 Excretion | Reduced by 30% | [2] |
| In vitro (Human) | 6-keto-PGF1α Formation in Whole Blood | More than doubled | [6] |
| In vitro (Human) | PGE2, PGF2α, PGD2 Generation in PRP | Increased | [7] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of Dazoxiben.
Measurement of Thromboxane B2 (TXB2) Levels
TXA2 is unstable and rapidly hydrolyzes to the more stable Thromboxane B2 (TXB2). Therefore, TXB2 levels are measured as an indicator of TXA2 production.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection and Preparation:
-
Collect whole blood, plasma, or serum. For plasma, use anticoagulants like EDTA or heparin.
-
Centrifuge samples to separate plasma or serum.
-
Samples can be assayed immediately or stored at ≤ -20°C.
-
For cell culture experiments, collect the supernatant.
-
-
ELISA Procedure (Competitive Assay):
-
Prepare standards and samples. A standard curve with known concentrations of TXB2 is essential.
-
Add samples, standards, and a fixed amount of HRP-labeled TXB2 to wells coated with a monoclonal antibody against TXB2.
-
Incubate to allow competitive binding of sample/standard TXB2 and HRP-labeled TXB2 to the antibody.
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of TXB2 in the sample.
-
Calculate the TXB2 concentration in the samples by interpolating from the standard curve.
-
Platelet Aggregation Assay
Platelet aggregation is a key functional endpoint to assess the efficacy of antiplatelet agents.
Protocol: Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. PPP is used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer and stir at a constant temperature (37°C).
-
Add the aggregating agent (e.g., collagen, arachidonic acid, ADP).
-
As platelets aggregate, the turbidity of the PRP decreases, and more light is transmitted through the sample.
-
The instrument records the change in light transmission over time, generating an aggregation curve.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
-
Inhibition Studies with Dazoxiben:
-
Pre-incubate the PRP with Dazoxiben or a vehicle control for a specified time before adding the aggregating agent.
-
Compare the aggregation curves and the maximal aggregation percentages between the Dazoxiben-treated and control samples to determine the inhibitory effect.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to Dazoxiben's mechanism of action.
Caption: Thromboxane A2 Signaling Pathway in Platelets.
Caption: Mechanism of Action of this compound.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dazoxiben examined for platelet inhibitory effect in an artificial circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben Hydrochloride: A Technical Whitepaper on its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the pharmacological effects of Dazoxiben Hydrochloride, a potent and selective inhibitor of thromboxane synthase. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action
This compound is an orally active imidazole derivative that selectively inhibits thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade.[1] By blocking this enzyme, Dazoxiben prevents the conversion of prostaglandin endoperoxides (PGG2 and PGH2) into the potent pro-aggregatory and vasoconstrictive agent, TXA2.[2][3] A significant consequence of this inhibition is the redirection of the prostaglandin endoperoxide metabolism towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α), which possess vasodilatory and anti-aggregatory properties.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Thromboxane B2 (TXB2) Synthesis
| System | IC50 | Reference |
| Clotting Human Whole Blood | 0.3 µM (0.3 µg/ml) | [4][6] |
| Washed Human Platelets (Thrombin-stimulated) | 0.7 µM | [1][7] |
| Rat Whole Blood | 0.32 µg/ml | [4] |
| Rat Kidney Glomeruli | 1.60 µg/ml | [4] |
Table 2: In Vitro Redirection of Prostaglandin Synthesis
| System | Effect on Prostaglandin Levels | Reference |
| Clotting Human Whole Blood | Parallel enhancement of PGE2 > PGF2α > 6-keto-PGF1α | [4] |
| Rabbit Clotting Blood | 3.5-fold increase in 6-keto-PGF1α | [8][9][10] |
| Human Blood Vessels | Increased production of prostacyclin | [10] |
| Leukocytes (Angina Patients & Healthy Volunteers) | Increased prostacyclin production | [11] |
Table 3: Effects on Platelet Aggregation
| Agonist | Dazoxiben Effect | Observations | Reference |
| Arachidonic Acid | Inhibition in only a subset of individuals ("responders") | Does not prevent aggregation in "non-responders" despite complete TXB2 synthesis inhibition.[12][13] | [12][13] |
| ADP | No inhibition of secondary aggregation | Dazoxiben does not prevent the second wave of ADP-induced aggregation. | [12] |
| Collagen | Reduced maximal rate of aggregation | Less effective than aspirin.[13] Increased aggregation threshold from 4.8 to 10.6 mg/ml in citrated ex vivo blood.[14] | [13][14] |
Table 4: In Vivo Antithrombotic Effects
| Animal Model | Dazoxiben Dose | Key Findings | Reference |
| Rabbit Carotid Artery Thrombosis (electrically induced) | 2 mg/kg IV | Significantly reduced accumulation of 111Indium-labelled platelets. | [8][9][10] |
| Dog Coronary Artery Thrombosis | 4 mg/kg | Prolonged the time for occlusive thrombi to form by 3-fold. | |
| Baboon Arterial Graft Thrombosis | 50 mg/kg | Did not reduce the rate or extent of acute platelet deposition on Dacron vascular grafts. | [9] |
Table 5: Clinical Trial Results in Raynaud's Syndrome
| Study Design | Dazoxiben Dose | Key Outcomes | Reference |
| Double-blind, placebo-controlled | 400 mg/day for 6 weeks | Significant clinical improvement in symptoms. No change in hand temperature. Lowered plasma TXB2 levels. | [2][15] |
| Double-blind, placebo-controlled | 100 mg q.i.d. for 14 days | Inhibited ex vivo TXB2 production and enhanced 6-keto-PGF1α production. No improvement in digital blood flow or subjective symptoms. | |
| Double-blind, placebo-controlled crossover | 100 mg q.i.d. | No significant improvement in total digital blood flow, capillary flow, or symptoms. | [16] |
| Double-blind, placebo-controlled | Not specified | Faster recovery after cold challenge. Long-term treatment showed no significant change in finger-skin temperature or attack severity. 65% reduction in TXB2 and 40% increase in 6-oxo-PGF1α. | [17] |
Detailed Experimental Protocols
In Vitro Thromboxane B2 (TXB2) Radioimmunoassay
This protocol outlines a general method for quantifying TXB2 levels in biological samples, a stable metabolite of TXA2.
Methodology:
-
Sample Collection and Preparation: Collect blood samples in appropriate anticoagulants. Prepare plasma or serum as required. For in vitro experiments with cell cultures or platelets, collect the supernatant after stimulation.
-
Assay Procedure:
-
Aliquots of standards or unknown samples are incubated with a specific primary antibody against TXB2.
-
A known amount of radiolabeled TXB2 (e.g., ¹²⁵I-TXB2) is added.[19] The unlabeled TXB2 in the sample competes with the radiolabeled TXB2 for binding to the limited number of antibody sites.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The antibody-bound TXB2 is separated from the free (unbound) TXB2. This is often achieved by adding a second antibody that precipitates the primary antibody.
-
The radioactivity of the precipitated (bound) fraction is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled TXB2 against known concentrations of unlabeled TXB2 standards. The concentration of TXB2 in the unknown samples is then determined by interpolating their percentage of bound radioactivity from the standard curve.
Platelet Aggregation Assay (Collagen-Induced)
This assay measures the ability of Dazoxiben to inhibit platelet aggregation induced by collagen.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
-
Aggregation Measurement (Light Transmission Aggregometry):
-
A platelet aggregometer is used to measure changes in light transmission through a suspension of PRP.[11][21][22]
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
Dazoxiben or a vehicle control is added to the PRP and pre-incubated for a specified time (e.g., 2 minutes).[13]
-
Collagen (e.g., 1-5 µg/mL) is added to induce platelet aggregation.[21][22]
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. The inhibitory effect of Dazoxiben is calculated by comparing the aggregation in its presence to that of the vehicle control.
In Vivo Rabbit Model of Electrically Induced Carotid Artery Thrombosis
This animal model is used to evaluate the antithrombotic efficacy of Dazoxiben in vivo.[8][9][10]
Methodology:
-
Animal Preparation:
-
Male New Zealand White rabbits are anesthetized.[23]
-
The carotid artery is surgically exposed.
-
-
Drug Administration:
-
Thrombosis Induction:
-
Quantification of Thrombosis:
-
Prior to the experiment, a sample of the rabbit's own platelets is radiolabeled with 111Indium and re-injected.
-
After a set period following electrical stimulation, the segment of the carotid artery containing the thrombus is excised.
-
The radioactivity of the excised arterial segment is measured using a gamma counter to quantify the accumulation of labeled platelets.
-
-
Data Analysis: The amount of platelet accumulation in the Dazoxiben-treated group is compared to the vehicle-treated group to determine the antithrombotic effect.
Concluding Remarks
This compound is a well-characterized selective inhibitor of thromboxane synthase. In vitro, it effectively reduces the production of thromboxane B2 and redirects prostaglandin metabolism towards the synthesis of vasodilatory and anti-aggregatory prostaglandins. While it shows some inhibitory effects on platelet aggregation, particularly in response to collagen, its efficacy can be variable depending on the agonist and individual response. In vivo studies in animal models have demonstrated its antithrombotic potential. However, clinical trials in humans, primarily for Raynaud's syndrome, have yielded mixed results, with some studies showing symptomatic improvement while others did not demonstrate significant benefits in blood flow. The data suggests that while Dazoxiben effectively modulates the prostanoid balance, its clinical utility may be influenced by the complex interplay of various factors in thrombotic and vasospastic disorders. Further research may be warranted to explore its potential in specific patient populations or in combination with other antiplatelet agents.
References
- 1. Inhibition of thromboxane and 12-HPETE formation by dazoxiben and its two thiophenic acid-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 8. Acute arterial thrombosis in rabbits: reduced platelet accumulation after treatment with this compound (UK 37,248-01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute arterial thrombosis in rabbits: reduced platelet accumulation after treatment with thromboxane synthetase inhibitor this compound, (UK-37, 248-01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute arterial thrombosis in rabbits: Reduced platelet accumulation after treatment with this compound (UK 37,248-01) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Effects of thromboxane synthetase inhibition on arachidonate metabolism and platelet behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of thromboxane synthetase inhibition in Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of dazoxiben, a thromboxane synthetase inhibitor on skin-blood flow following cold challenge in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
Dazoxiben Hydrochloride: A Technical Guide for Investigating Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazoxiben hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade that produces the powerful vasoconstrictor and platelet aggregator, thromboxane A2. By selectively blocking this enzyme, dazoxiben effectively reduces TXA2 levels, leading to a decrease in vasoconstriction and platelet aggregation. This unique mechanism of action makes it an invaluable tool for researchers studying the pathophysiological roles of TXA2 in various vascular disorders. This technical guide provides an in-depth overview of dazoxiben, its mechanism of action, and its application in vasoconstriction research, complete with experimental protocols and quantitative data to facilitate its use in a laboratory setting.
Introduction
This compound, chemically known as 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid hydrochloride, is an orally active compound that has been extensively studied for its therapeutic potential in conditions characterized by excessive vasoconstriction and platelet activity, such as Raynaud's syndrome and thrombosis.[1][2] Its primary pharmacological effect is the selective inhibition of thromboxane synthase, which catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2.[3] This targeted action allows for the investigation of the specific contributions of TXA2 to vascular tone and hemostasis, while also revealing the consequences of redirecting prostaglandin metabolism towards other vasoactive prostanoids.
Mechanism of Action and Signaling Pathway
Dazoxiben's mechanism of action centers on its ability to selectively inhibit thromboxane A2 synthase. This inhibition leads to a reduction in the synthesis of thromboxane A2, a potent vasoconstrictor.[3][4] A key consequence of this inhibition is the redirection of the common precursor, prostaglandin H2 (PGH2), towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator, and prostaglandin E2 (PGE2).[5][6][7] This "prostaglandin steal" phenomenon contributes to the overall vasodilatory effect of dazoxiben.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of dazoxiben in inhibiting thromboxane synthesis and its effects on related prostaglandins.
Table 1: In Vitro and Ex Vivo Inhibition of Thromboxane B2 (TXB2) Production by Dazoxiben
| Biological System | Species | IC50 | Reference(s) |
| Clotting Whole Blood | Human | 0.3 µg/mL | [5] |
| Clotting Whole Blood | Rat | 0.32 µg/mL | [5] |
| Kidney Glomeruli | Rat | 1.60 µg/mL | [5] |
| Washed Platelet Suspensions (Thrombin-stimulated) | Human | 0.7 µM | [8] |
| Platelet-Rich Plasma (Collagen-induced) | Human | - | [9] |
Table 2: Effects of Dazoxiben on Prostaglandin and Thromboxane Levels
| Parameter | Treatment | Effect | Reference(s) |
| Urinary TXB2 Excretion | Oral Dazoxiben (1.5 and 3.0 mg/kg) | 30% reduction | [5] |
| Plasma 6-keto-PGF1α (Prostacyclin metabolite) | Oral Dazoxiben (1.5 and 3.0 mg/kg) | Ranged from <4 to 8 pg/mL | [5] |
| PGE2, PGF2α, 6-keto-PGF1α Production | In clotting human whole blood with Dazoxiben | Enhanced production (PGE2 > PGF2α > 6-keto-PGF1α) | [5] |
| Plasma Thromboxane Levels | Dazoxiben (in vitro and ex vivo) | ~80% reduction | [9] |
| Platelet Aggregation Threshold to Collagen | Dazoxiben (ex vivo) | Increased from 4.8±1.7 mg/ml to 10.6±3.3 mg/ml | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing dazoxiben to study vasoconstriction.
In Vitro Vascular Reactivity Assay (Aortic Ring Assay)
This protocol assesses the direct effect of dazoxiben on vascular smooth muscle tone.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, rabbit).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
This compound stock solution.
-
Vasoconstrictor agent (e.g., phenylephrine, U-46619 - a thromboxane A2 mimetic).
-
Organ bath system with force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Aortic Ring Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Gently remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the rings and allow them to return to baseline.
-
Experiment:
-
Pre-incubate the aortic rings with a desired concentration of dazoxiben or vehicle for a specified time (e.g., 30 minutes).
-
Induce vasoconstriction by adding a cumulative concentration range of the chosen vasoconstrictor agent.
-
Record the isometric tension generated by the rings.
-
-
Data Analysis: Construct concentration-response curves for the vasoconstrictor in the presence and absence of dazoxiben. Analyze the data to determine changes in the maximum contraction and the EC50 of the vasoconstrictor.
Measurement of Thromboxane B2 Production in Platelets
This protocol quantifies the inhibitory effect of dazoxiben on TXA2 synthesis by measuring its stable metabolite, TXB2.
Materials:
-
Human or animal whole blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
This compound stock solution.
-
Platelet agonist (e.g., arachidonic acid, collagen, thrombin).
-
Indomethacin (to stop the reaction).
-
TXB2 ELISA kit or radioimmunoassay (RIA) reagents.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Incubation:
-
Pre-warm PRP aliquots to 37°C.
-
Add various concentrations of dazoxiben or vehicle to the PRP and incubate for a specified time (e.g., 10 minutes).
-
-
Stimulation: Initiate platelet activation and TXB2 production by adding a platelet agonist. Incubate for a defined period (e.g., 5 minutes).
-
Reaction Termination: Stop the reaction by adding indomethacin (e.g., 10 µM final concentration) and placing the samples on ice.
-
Sample Preparation: Centrifuge the samples at a high speed (e.g., 12,000 x g) for 2 minutes to obtain platelet-free plasma.
-
TXB2 Measurement: Quantify the TXB2 concentration in the supernatant using a commercial ELISA kit or by performing a radioimmunoassay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TXB2 production at each dazoxiben concentration and determine the IC50 value.
In Vivo Cold-Induced Forearm Vasoconstriction
This protocol assesses the effect of dazoxiben on reflex vasoconstriction in a human or animal model.
Materials:
-
Human subjects or anesthetized animal model.
-
This compound for oral or intravenous administration.
-
Venous occlusion plethysmograph to measure forearm blood flow.
-
Ice water bath.
-
Blood pressure and heart rate monitor.
Procedure:
-
Baseline Measurements: After a period of acclimatization in a temperature-controlled room, obtain baseline measurements of forearm blood flow, blood pressure, and heart rate.
-
Drug Administration: Administer dazoxiben or placebo to the subjects.
-
Post-Dose Measurements: At a specified time after drug administration (to allow for absorption and distribution), repeat the baseline measurements.
-
Cold Pressor Test: Immerse the subject's contralateral hand in an ice water bath for a defined period (e.g., 1-2 minutes) to induce a sympathetic nervous system response and reflex vasoconstriction.
-
Measurement during Cold Stress: Continuously measure forearm blood flow in the non-immersed arm throughout the cold pressor test and for a recovery period afterward.
-
Data Analysis: Compare the changes in forearm blood flow in response to the cold pressor test between the dazoxiben and placebo groups. Analyze parameters such as the peak decrease in blood flow and the time to recovery.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of thromboxane A2 in vasoconstriction and related physiological and pathological processes. Its selectivity for thromboxane synthase allows for targeted investigations that can differentiate the effects of TXA2 from those of other eicosanoids. The experimental protocols provided in this guide offer a starting point for researchers to incorporate dazoxiben into their studies of vascular biology and drug discovery. By carefully designing and executing these experiments, scientists can gain valuable insights into the complex mechanisms governing vascular tone and identify new therapeutic targets for cardiovascular diseases.
References
- 1. Changes in forearm blood flow during single and intermittent cold application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeatability of local forearm vasoconstriction to endothelin-1 measured by venous occlusion plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of dazoxiben on platelet-vessel was interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. portlandpress.com [portlandpress.com]
A Technical Guide to Thromboxane Synthase Inhibitors: A Focus on Dazoxiben
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of thromboxane synthase inhibitors, with a particular focus on the well-characterized compound, Dazoxiben. This document outlines the core mechanism of action, summarizes key quantitative data for comparative analysis, provides detailed experimental protocols for evaluation, and visualizes the associated biological pathways and drug development workflows.
Introduction to Thromboxane Signaling and its Inhibition
Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid that plays a critical role in hemostasis and thrombosis.[1] Synthesized via the cyclooxygenase (COX) and thromboxane synthase enzymes, TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1][2] Its effects are mediated through the thromboxane A2 receptor (TP receptor).[3] Consequently, the thromboxane signaling pathway is a key target for antiplatelet therapies.
Thromboxane synthase inhibitors represent a specific class of drugs that selectively block the final step in TXA2 biosynthesis—the conversion of prostaglandin H2 (PGH2) to TXA2.[4] This mechanism of action is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which inhibit the upstream COX enzymes. A potential advantage of selective thromboxane synthase inhibition is the redirection of PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2), within the vascular endothelium.[5] However, the accumulation of PGH2, which can also act as a TP receptor agonist, may partially counteract the therapeutic benefits.[2] This has led to the development of dual-action drugs that both inhibit thromboxane synthase and antagonize the TP receptor.[4][6]
Dazoxiben is an orally active imidazole derivative and a selective inhibitor of thromboxane synthase.[2][5] It has been extensively studied in various clinical settings, including Raynaud's syndrome, to evaluate its therapeutic potential.[5]
Quantitative Data on Thromboxane Synthase Inhibitors
The following table summarizes the in vitro potency of Dazoxiben and other notable thromboxane synthase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Assay Type | Species/System | IC50 | Reference(s) |
| Dazoxiben | Thromboxane B2 production in clotting whole blood | Human | 0.3 µM | [2] |
| Thromboxane B2 production in platelet-rich plasma | Human | Not specified, but effective at 40-80 µM | [2] | |
| Ozagrel (OKY-046) | Thromboxane A2 synthetase activity | Rabbit platelets | 11 nM | |
| Furegrelate (U-63,557A) | Thromboxane synthesis inhibition | Human (ex vivo, PRP) | Dose-dependent inhibition (200-1600 mg) | |
| BM-531 | Thromboxane B2 production in activated platelets | Human | Total prevention at 1-10 µM | [7] |
| Affinity for TXA2 receptors (as a dual-action inhibitor) | Human washed platelets | 0.0078 µM | [7] |
Key Experimental Protocols
This section details the methodologies for essential experiments used to evaluate the efficacy and mechanism of action of thromboxane synthase inhibitors.
In Vitro Thromboxane Synthase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of thromboxane synthase.
Principle: Recombinant human thromboxane A synthase (TXAS) is used in a fluorescence polarization (FP)-based assay. A fluorescently labeled probe binds to the active site of the enzyme, resulting in a high FP signal. Inhibitors that bind to the active site displace the probe, leading to a decrease in the FP signal.[8]
Materials:
-
Recombinant human TXAS protein[8]
-
TXAS FP Assay Buffer (e.g., from a commercial kit)[8]
-
Dithiothreitol (DTT)[8]
-
Fluorescently labeled TXAS-specific probe (e.g., TAMRA-conjugated)[8]
-
Test compounds (e.g., Dazoxiben) and a positive control (e.g., Ozagrel)[8]
-
384-well black plates[8]
-
Fluorescence polarization plate reader[8]
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
Set up the 384-well plate with wells for 100% initial activity (enzyme, probe, buffer), background (probe, buffer), and test compounds (enzyme, probe, buffer, and inhibitor).[8]
-
Add the assay buffer to all wells.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Add the TXAS protein to the "initial activity" and "test compound" wells.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the fluorescence polarization on a plate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm for TAMRA).[8]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Measurement of Thromboxane B2 (TXB2) in Whole Blood
This ex vivo assay assesses the effect of a thromboxane synthase inhibitor on the production of TXA2 by platelets in a physiologically relevant environment. Since TXA2 is highly unstable, its stable, inactive metabolite, TXB2, is measured.
Principle: Whole blood is allowed to clot, which triggers platelet activation and subsequent TXA2 production. The amount of TXB2 in the resulting serum is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]
Materials:
-
Venous blood collected without anticoagulant.
-
Glass tubes.
-
Water bath or incubator at 37°C.
-
Centrifuge.
-
Microplate reader.[9]
Procedure:
-
Sample Collection and Processing:
-
ELISA Protocol (example based on a competitive assay):
-
Prepare standards and samples. Samples may need to be diluted in the assay buffer provided in the kit.[9]
-
Add standards and samples to the wells of the microplate, which is pre-coated with a capture antibody.[13]
-
Add the TXB2-enzyme conjugate (e.g., TXB2-peroxidase) to each well.[13]
-
Add the primary antibody specific for TXB2 to each well.[13]
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).[9][13]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[9]
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[9]
-
Add a stop solution to terminate the reaction.[14]
-
Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).[13]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The absorbance is inversely proportional to the amount of TXB2 in the sample.[9]
-
Calculate the TXB2 concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a thromboxane synthase inhibitor to prevent platelet aggregation induced by various agonists.
Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.[15][16]
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate (3.2%).[16]
-
Centrifuge.
-
Light transmission aggregometer.[15]
-
Platelet agonists: Arachidonic acid (to assess the thromboxane pathway), ADP, collagen.[15][17]
-
Test compounds (e.g., Dazoxiben).
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect venous blood into tubes containing 3.2% sodium citrate.[16]
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[16]
-
Remove the PRP supernatant.
-
Centrifuge the remaining blood at a high speed (e.g., 2,000 x g) for 15 minutes to obtain PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.[16]
-
Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.[17]
-
Place a cuvette with PRP and a stir bar into the aggregometer.
-
Add the test compound or vehicle control and incubate for a short period.
-
Add the platelet agonist (e.g., arachidonic acid) to initiate aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Compare the maximal aggregation in the presence of the inhibitor to that of the vehicle control to determine the percent inhibition.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to thromboxane synthase inhibitors.
Thromboxane A2 Signaling Pathway
References
- 1. pharmacologyeducation.org [pharmacologyeducation.org]
- 2. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane synthetase inhibition as antithrombotic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. arborassays.com [arborassays.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. coachrom.com [coachrom.com]
Methodological & Application
Application Notes and Protocols for Dazoxiben Hydrochloride in a Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben Hydrochloride is a potent and selective inhibitor of thromboxane A2 synthase (TXA2 synthase).[1][2][3][4] Thromboxane A2 is a key mediator in platelet activation and aggregation.[5] Its synthesis from arachidonic acid is a critical step in hemostasis and thrombosis.[5][6] By inhibiting TXA2 synthase, this compound blocks the production of thromboxane A2, thereby reducing platelet aggregation.[1][2][3][4] This document provides a detailed protocol for an in vitro platelet aggregation assay using this compound, intended for researchers and professionals in drug development.
Mechanism of Action
Dazoxiben selectively inhibits the enzyme thromboxane synthase.[1][2][3][4] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[5][6] Inhibition of this enzyme leads to a redirection of the arachidonic acid cascade, resulting in decreased TXA2 levels and a potential increase in other prostaglandins such as prostacyclin (PGI2), prostaglandin D2 (PGD2), and prostaglandin E2 (PGE2), which can have inhibitory or modulatory effects on platelet aggregation.[2][7]
Quantitative Data Summary
The inhibitory effects of this compound on platelet aggregation and thromboxane synthesis have been quantified in various studies. The following tables summarize key data points.
Table 1: IC50 Values of this compound for Inhibition of Thromboxane B2 (TXB2) Production
| Agonist | Platelet Source | IC50 (µM) | Reference |
| Thrombin (0.6 IU/ml) | Washed Human Platelets | 0.7 | [8] |
| Collagen (0.6-2.5 µg/ml) | Human Platelet-Rich Plasma | Not explicitly stated, but inhibition was observed | [8] |
Note: Thromboxane B2 (TXB2) is the stable, inactive metabolite of the highly unstable TXA2 and is often measured to reflect TXA2 production.
Table 2: Effect of this compound on Platelet Aggregation
| Agonist | Dazoxiben Concentration (µM) | Effect | Reference |
| Arachidonic Acid | 40-80 | Inhibition of platelet aggregation in "responder" subjects. | [2] |
| Collagen | 1 and 10 | Reduced adhesion to damaged blood vessel by about 45%. | [7] |
| Collagen | Not specified | Increased platelet aggregation threshold from 4.8 ± 1.7 mg/ml to 10.6 ± 3.3 mg/ml. | [9][10][11] |
Experimental Protocols
This section details the methodology for an in vitro platelet aggregation assay using this compound, primarily based on the Light Transmission Aggregometry (LTA) method.[1][8][12][13][14]
Materials and Reagents
-
This compound
-
Human whole blood (collected from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks)
-
3.2% Sodium Citrate (anticoagulant)
-
Agonists: Arachidonic Acid (AA), Collagen, Adenosine Diphosphate (ADP)
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Tyrode's buffer
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP) preparation reagents
-
Light Transmission Aggregometer
-
Spectrophotometer
-
Pipettes and sterile consumables
Blood Collection and Preparation of Platelet-Rich Plasma (PRP)
-
Collect whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[12]
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[12]
-
Carefully aspirate the upper layer, which is the PRP, and transfer it to a separate sterile tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[1] The supernatant is the PPP and will be used as a blank and for baseline correction in the aggregometer.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
Platelet Aggregation Assay Protocol
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., saline) and make serial dilutions to achieve the desired final concentrations for the assay.
-
Incubation:
-
Pipette a known volume of PRP into the aggregometer cuvettes.
-
Add the desired volume of this compound solution or vehicle control to the PRP.
-
Incubate the PRP with this compound for a predetermined time (e.g., 15 minutes) at 37°C with gentle stirring.[6]
-
-
Aggregation Measurement:
-
Place the cuvette containing the PRP and this compound (or vehicle) into the light transmission aggregometer and set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[12]
-
Add the platelet agonist (e.g., arachidonic acid, collagen, or ADP) to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound and compared to the vehicle control.
-
Calculate the percentage inhibition of aggregation for each this compound concentration.
-
If applicable, determine the IC50 value of this compound for the inhibition of platelet aggregation induced by each agonist.
-
Visualizations
Signaling Pathway of Arachidonic Acid Metabolism in Platelets and the Action of Dazoxiben
Caption: Dazoxiben inhibits Thromboxane Synthase, blocking TXA2 production.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for Dazoxiben platelet aggregation assay.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane synthase inhibition potentiates washed platelet activation by endogenous and exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandins and human platelet aggregation. Implications for the anti-aggregating activity of thromboxane-synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of thromboxane synthetase inhibition on arachidonate metabolism and platelet behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of thromboxane synthetase with dazoxiben - basis of its inhibitory effect on platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. mdpi.com [mdpi.com]
- 14. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying the Antithrombotic Effects of Dazoxiben Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dazoxiben Hydrochloride, a selective thromboxane A2 synthase inhibitor, in preclinical animal models to evaluate its antithrombotic potential. Detailed protocols for key in vivo experiments are provided, along with data presentation and visualization of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is an imidazole derivative that acts as a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] TXA2 is a highly prothrombotic and vasoconstrictive agent produced by activated platelets.[2][3] By inhibiting TXA2 synthase, Dazoxiben reduces the production of TXA2, thereby decreasing platelet aggregation and vasoconstriction, which are critical events in the formation of a thrombus.[1][4] The mechanism of action involves blocking the conversion of prostaglandin H2 (PGH2) to TXA2.[5] This selective inhibition can also lead to a redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has anti-platelet and vasodilatory properties.[6][7]
Signaling Pathway of Thromboxane A2 in Platelet Activation
The following diagram illustrates the signaling pathway of Thromboxane A2 (TXA2) in platelets and the point of intervention for Dazoxiben.
Caption: Thromboxane A2 signaling pathway and Dazoxiben's mechanism.
Animal Models for Evaluating Antithrombotic Effects
Several animal models have been successfully employed to investigate the antithrombotic properties of this compound.[8][9][10] These models are crucial for understanding the drug's efficacy and mechanism of action in a physiological setting.
Rabbit Model of Electrically Induced Carotid Artery Thrombosis
This model is used to assess the ability of a compound to prevent the formation of a platelet-rich arterial thrombus.[6]
Experimental Workflow:
Caption: Workflow for the rabbit carotid artery thrombosis model.
Detailed Protocol:
-
Animal Preparation: Anesthetize male New Zealand White rabbits with a suitable anesthetic agent (e.g., sodium pentobarbitone).
-
Surgical Procedure: Surgically expose one of the carotid arteries.
-
Platelet Labeling (Optional but Recommended): For quantitative assessment of thrombus size, autologous platelets can be labeled with Indium-111 and re-injected into the animal prior to thrombus induction.
-
Drug Administration: Administer this compound (e.g., 2 mg/kg) or vehicle intravenously.
-
Thrombus Induction: Induce thrombosis by applying a controlled electrical current (e.g., 1mA for 2 minutes) to the exposed arterial wall.[6]
-
Quantification of Thrombus Formation: After a set period, excise the arterial segment and measure the radioactivity to quantify platelet accumulation.
-
Blood Sampling and Analysis: Collect blood samples before and after drug administration to measure plasma levels of thromboxane B2 (TxB2, a stable metabolite of TXA2) and 6-keto-prostaglandin F1α (a stable metabolite of PGI2).
-
Histology: The arterial segment can be fixed, sectioned, and stained to confirm the platelet-rich nature of the thrombus.
Canine Model of Coronary Artery Thrombosis
This model evaluates the effect of the drug on thrombus formation in a more clinically relevant setting of coronary artery disease.[11]
Detailed Protocol:
-
Animal Preparation: Anesthetize adult mongrel dogs and perform a thoracotomy to expose the heart.
-
Instrumentation: Place an electromagnetic flow probe around the left circumflex coronary artery to monitor blood flow.
-
Thrombus Induction: Induce endothelial injury by electrical stimulation of the coronary artery.
-
Drug Administration: Administer this compound (e.g., 4 mg/kg) intravenously.
-
Data Collection: Continuously monitor coronary blood flow to determine the time to occlusive thrombus formation. Observe for spontaneous reperfusion events (reactive hyperemic responses).
-
Blood Analysis: Collect venous blood samples to measure TxB2 concentrations.
-
In Vitro Platelet Aggregation: Assess platelet aggregation in response to agonists like ADP and collagen using platelet-rich plasma obtained from the animals.
Feline Model of Endotoxin-Induced Pulmonary Thromboembolism
This model is useful for studying the role of thromboxane in the context of systemic inflammation and its consequences in the pulmonary vasculature.[12]
Detailed Protocol:
-
Animal Preparation: Anesthetize cats with a suitable anesthetic (e.g., pentobarbitone).
-
Drug Administration: Pre-treat the animals with this compound (e.g., 5 mg/kg) intravenously.
-
Induction of Thromboembolism: Administer E. coli endotoxin (e.g., 2 mg/kg) intravenously to induce a systemic inflammatory response and pulmonary thromboembolism.
-
Physiological Monitoring: Monitor pulmonary arterial pressure, systemic arterial pressure, and arterial blood gases (PO2).
-
Biochemical Analysis: Measure the concentration of TxB2 in pulmonary arterial and aortic blood.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound.
Table 1: Effect of Dazoxiben on Platelet Accumulation and Prostanoid Levels in a Rabbit Model of Arterial Thrombosis [6]
| Treatment Group | Dose | Platelet Accumulation (Relative Units) | Plasma Thromboxane B2 (TxB2) Production | Plasma 6-keto-PGF1α Production |
| Vehicle Control | - | High | Normal | Normal |
| Dazoxiben | 2 mg/kg, IV | Significantly Reduced | Almost Totally Inhibited | 3.5-fold Increase |
| Aspirin | 10 mg/kg, IV | Considerably Reduced | Markedly Reduced | Markedly Reduced |
Table 2: Effect of Dazoxiben in a Canine Model of Coronary Artery Thrombosis [11]
| Parameter | Vehicle Control | Dazoxiben (4 mg/kg, IV) |
| Time to Occlusive Thrombus Formation | Baseline | Prolonged by 3-fold |
| Venous Thromboxane B2 (TxB2) Concentration | Baseline | Decreased by 45% within 30 min |
| Frequency of Reactive Hyperemic Responses | Baseline | Diminished |
| In Vitro Platelet Aggregation (ADP, Collagen) | Baseline | Inhibited to a variable extent |
Table 3: Effect of Dazoxiben on Platelet Aggregation in Response to Various Agonists in Anesthetized Rabbits [13]
| Agonist | Dazoxiben (10 mg/kg, IV) Effect on Thrombocytopenia |
| Thrombin | Partially but significantly inhibited |
| Collagen | Unchanged |
| Platelet-Activating Factor (Paf-acether) | Unchanged |
| Adenosine Diphosphate (ADP) | Unchanged |
Conclusion
The animal models described provide robust platforms for evaluating the antithrombotic effects of this compound. The data consistently demonstrate that Dazoxiben effectively inhibits thromboxane synthesis, leading to a reduction in thrombus formation in various preclinical settings. These protocols and the summarized data serve as a valuable resource for researchers and drug development professionals working on novel antithrombotic therapies targeting the thromboxane pathway. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of the underlying mechanisms and experimental designs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. blog.irjpl.org [blog.irjpl.org]
- 4. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. Acute arterial thrombosis in rabbits: reduced platelet accumulation after treatment with thromboxane synthetase inhibitor this compound, (UK-37, 248-01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dazoxiben on platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Animal and Cellular Models in Thrombosis and Hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Effect of the thromboxane synthetase inhibitor UK-37,248 (dazoxiben) upon platelet aggregation, coronary artery thrombosis and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of dazoxiben, a specific inhibitor of thromboxane synthetase, on acute pulmonary responses to E. coli endotoxin in anaesthetized cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of indomethacin and dazoxiben on intravascular platelet aggregation in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Dazoxiben Hydrochloride in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dazoxiben Hydrochloride in human plasma. The described method is crucial for researchers, scientists, and professionals in drug development involved in pharmacokinetic and bioequivalence studies of this thromboxane synthase inhibitor. The protocol employs a simple protein precipitation technique for sample preparation and utilizes UV detection for accurate quantification. All experimental procedures and validation parameters are outlined to meet regulatory standards.
Introduction
Dazoxiben is a potent and selective inhibitor of thromboxane A2 synthase, playing a significant role in modulating platelet aggregation and vasoconstriction. Accurate measurement of Dazoxiben concentrations in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for a validated HPLC-UV method, ensuring high sensitivity, specificity, and reproducibility for the analysis of this compound in a biological matrix.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Imipramine Hydrochloride (Internal Standard, IS)
-
HPLC grade acetonitrile and methanol
-
Perchloric acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Purified water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Internal Standard | Imipramine Hydrochloride |
Preparation of Standard and Quality Control (QC) Samples
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of Imipramine Hydrochloride (Internal Standard).
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with methanol:water (50:50 v/v) to create working standard solutions for calibration curve and QC samples.
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
-
Prepare QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 10 ng/mL
-
Low Quality Control (LQC): 30 ng/mL
-
Medium Quality Control (MQC): 400 ng/mL
-
High Quality Control (HQC): 800 ng/mL
-
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Imipramine Hydrochloride internal standard working solution (e.g., 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 600 µL of ice-cold acetonitrile containing 0.1% perchloric acid to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Method Validation Summary
The bioanalytical method was validated according to the US FDA guidelines. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible (typically > 85%) |
| Matrix Effect | Investigated to ensure precision and accuracy are not compromised. |
| Stability | Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). |
Data Presentation
Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 10 | 0.028 |
| 25 | 0.071 |
| 50 | 0.142 |
| 100 | 0.285 |
| 250 | 0.713 |
| 500 | 1.425 |
| 1000 | 2.850 |
Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | 8.5 | 10.2 | 5.3 | 7.8 |
| LQC | 30 | 6.2 | 7.8 | -2.5 | -4.1 |
| MQC | 400 | 4.5 | 5.9 | 1.8 | 2.3 |
| HQC | 800 | 3.8 | 4.7 | -0.9 | -1.5 |
Visualizations
Caption: Experimental workflow for Dazoxiben HCl quantification in plasma.
Caption: Key components of the bioanalytical method validation process.
Conclusion
The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, making it suitable for routine analysis in a research or clinical trial setting. The validation results demonstrate that the method meets the stringent requirements for bioanalytical assays, ensuring the integrity of pharmacokinetic data.
Application Notes and Protocols for the Mass Spectrometry Analysis of Dazoxiben Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben, an imidazole derivative, is recognized as a potent and selective inhibitor of thromboxane A2 synthase.[1] Its therapeutic potential lies in its ability to modulate the arachidonic acid cascade, thereby influencing platelet aggregation and vasoconstriction. Understanding the metabolic fate of Dazoxiben Hydrochloride is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development. While specific metabolites of Dazoxiben are not extensively documented in publicly available literature, this application note provides a generalized framework and detailed protocols for the identification and quantification of potential metabolites using liquid chromatography-mass spectrometry (LC-MS).
The methodologies outlined herein are based on established practices for drug metabolite analysis and can be adapted for the investigation of Dazoxiben's biotransformation in various biological matrices.
Pharmacological Action of Dazoxiben
Dazoxiben's primary mechanism of action is the inhibition of thromboxane synthase, which leads to a reduction in thromboxane A2 (TXA2) production. This inhibition redirects the prostaglandin endoperoxide metabolism towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which have vasodilatory and anti-platelet aggregation effects.[1]
Experimental Protocols
The following protocols provide a general workflow for the analysis of Dazoxiben and its potential metabolites from biological samples such as plasma, urine, or liver microsome incubations.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Dazoxiben and its metabolites from plasma samples.
Materials:
-
Human plasma samples (control and post-administration)
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade, chilled at -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution to each sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
In Vitro Metabolism using Liver Microsomes
This protocol can be used to generate metabolites of Dazoxiben in a controlled environment.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade, chilled
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of Dazoxiben in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final concentration) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Dazoxiben stock solution (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Perform a control incubation without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.
-
Process the samples as described in the protein precipitation protocol (steps 5-11) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100 - 1000
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) to acquire both full scan MS and MS/MS spectra.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are example tables for presenting hypothetical quantitative results for Dazoxiben and its potential metabolites.
Table 1: Hypothetical Quantitative Analysis of Dazoxiben and Metabolites in Human Plasma
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) ± SD (n=3) |
| Dazoxiben | 8.5 | 233.10 | 121.03 | 150.2 ± 12.5 |
| Metabolite 1 (M+16) | 7.2 | 249.10 | 137.03 | 25.8 ± 3.1 |
| Metabolite 2 (M+176) | 6.5 | 409.13 | 233.10 | 12.1 ± 1.8 |
Table 2: Hypothetical Metabolic Stability of Dazoxiben in Human Liver Microsomes
| Incubation Time (min) | Dazoxiben Remaining (%) |
| 0 | 100 |
| 15 | 85.3 |
| 30 | 68.7 |
| 60 | 45.1 |
Data Analysis and Metabolite Identification
The identification of potential metabolites is achieved by comparing the LC-MS data of control and dosed samples. Common metabolic transformations to look for include:
-
Phase I Reactions: Oxidation (+16 Da), Hydroxylation (+16 Da), Dealkylation, etc.
-
Phase II Reactions: Glucuronidation (+176 Da), Sulfation (+80 Da), Glutathione conjugation (+305 Da).
Software tools can be used to search for expected mass shifts corresponding to these biotransformations relative to the parent drug, Dazoxiben. The fragmentation patterns (MS/MS spectra) of the parent drug and potential metabolites are then compared to elucidate the structure of the metabolites.
Conclusion
References
Application Notes and Protocols: Dazoxiben Hydrochloride for Smooth Muscle Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) migration is a fundamental process in both physiological and pathological conditions, including wound healing, atherosclerosis, and restenosis following angioplasty.[1][2] The aberrant migration of VSMCs from the tunica media to the intima is a critical event in the development of neointimal hyperplasia.[1][2] Thromboxane A2 (TxA2), a potent vasoconstrictor and platelet aggregator, has been implicated in promoting VSMC proliferation and migration.[3][4][5] Dazoxiben Hydrochloride is an orally active and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the synthesis of TxA2.[6][7][8] By inhibiting TxA2 production, this compound presents a promising tool for investigating the role of the thromboxane pathway in VSMC migration and as a potential therapeutic agent to mitigate pathological vascular remodeling.
These application notes provide detailed protocols for utilizing this compound in two common in vitro smooth muscle cell migration assays: the Boyden Chamber (Transwell) Assay and the Wound Healing (Scratch) Assay.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting thromboxane A2 synthase, thereby reducing the levels of TxA2.[6][7] TxA2 mediates its effects by binding to the thromboxane A2 receptor (TP), a G protein-coupled receptor.[3][9] Activation of the TP receptor in VSMCs triggers downstream signaling cascades that promote cell migration and proliferation. One key pathway involves the activation of Rho, which in turn leads to the activation of the transcriptional co-activators YAP/TAZ, promoting the expression of genes involved in cell migration and proliferation.[3][9] Additionally, TxA2 signaling can activate the ERK and p38 MAPK pathways, which are also known to be crucial for smooth muscle cell migration.[4]
Caption: this compound inhibits Thromboxane A2 synthase, blocking pathways that promote smooth muscle cell migration.
Data Presentation
Quantitative data from migration assays should be summarized for clear comparison.
Table 1: Effect of this compound on Smooth Muscle Cell Migration (Boyden Chamber Assay)
| Treatment Group | Concentration (µM) | Number of Migrated Cells (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control (e.g., DMSO) | 0 | 0% | |
| Dazoxiben HCl | 0.1 | ||
| Dazoxiben HCl | 1 | ||
| Dazoxiben HCl | 10 | ||
| Dazoxiben HCl | 100 | ||
| Positive Control (e.g., PDGF) | - | N/A |
Table 2: Effect of this compound on Smooth Muscle Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) | % Inhibition of Wound Closure |
| Vehicle Control (e.g., DMSO) | 0 | 0% | |
| Dazoxiben HCl | 0.1 | ||
| Dazoxiben HCl | 1 | ||
| Dazoxiben HCl | 10 | ||
| Dazoxiben HCl | 100 | ||
| Positive Control (e.g., PDGF) | - | N/A |
Experimental Protocols
Protocol 1: Boyden Chamber (Transwell) Migration Assay
This assay measures the chemotactic response of smooth muscle cells towards a chemoattractant through a porous membrane.[10][11][12]
Caption: Workflow for the Boyden Chamber (Transwell) migration assay.
Materials:
-
Vascular Smooth Muscle Cells (e.g., human aortic or coronary artery)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Chemoattractant (e.g., Platelet-Derived Growth Factor, PDGF)
-
24-well plates with Transwell inserts (8 µm pore size is suitable for most VSMCs)[12]
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture VSMCs in standard growth medium until they reach 80-90% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the VSMCs for 12-24 hours to minimize baseline migration and proliferation.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 ng/mL PDGF) to the lower wells of the 24-well plate.
-
In the upper chamber of the Transwell inserts, add 100 µL of serum-starved VSMC suspension (e.g., 5 x 10^4 cells/well).
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or the vehicle control to both the upper and lower chambers to ensure a consistent concentration gradient.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by optimization (typically 4-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the inserts in the fixing solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in the staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, capture images of the stained, migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several random fields of view for each insert. The average cell count per field can then be used for analysis.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[13][14][15]
Caption: Workflow for the Wound Healing (Scratch) assay.
Materials:
-
Vascular Smooth Muscle Cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5-1% FBS) to minimize proliferation
-
This compound (dissolved in a suitable solvent like DMSO)
-
6-well or 12-well plates
-
Sterile 200 µL or 1000 µL pipette tips
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding: Seed VSMCs in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or wound in the center of the monolayer.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment:
-
Replace the PBS with low-serum medium containing the desired concentrations of this compound or the vehicle control.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the wound at designated locations. This will serve as the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound locations at subsequent time points (e.g., 8, 12, 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure using the following formula:
-
% Wound Closure = [ (Area at 0h - Area at xh) / Area at 0h ] * 100
-
-
Considerations and Troubleshooting:
-
Solubility and Vehicle Control: this compound is soluble in DMSO.[6] Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for the cells (typically <0.1%).
-
Cell Proliferation: In the wound healing assay, cell proliferation can contribute to wound closure. To specifically assess migration, it is recommended to use low-serum medium or to co-treat with a proliferation inhibitor like Mitomycin C.[15]
-
Concentration Optimization: The optimal concentration of this compound should be determined empirically. A concentration range of 0.1 µM to 100 µM is a reasonable starting point based on its IC50 for TxB2 production.[6]
-
Assay Duration: The incubation time for both assays may need to be optimized based on the migratory capacity of the specific smooth muscle cell type being used.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.
References
- 1. Assay for cell migration and invasion of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular smooth muscle cell motility: From migration to invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 Activates YAP/TAZ Protein to Induce Vascular Smooth Muscle Cell Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 modulates migration, proliferation, and differentiation of adipose tissue-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dazoxiben - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boyden chamber cell migration assay [bio-protocol.org]
- 12. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 13. Migration versus Proliferation as Contributor to In Vitro Wound Healing of Vascular Endothelial and Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VSMCs wound healing (migration) assay [bio-protocol.org]
- 15. moodle2.units.it [moodle2.units.it]
Dazoxiben Hydrochloride in Pulmonary Hypertension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben Hydrochloride is a potent and selective inhibitor of thromboxane A2 synthase. By blocking this key enzyme, Dazoxiben effectively reduces the levels of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. In the context of pulmonary hypertension, a condition characterized by elevated pressure in the pulmonary arteries, the inhibition of TXA2 is a promising therapeutic strategy. Furthermore, the inhibition of thromboxane synthase can redirect the metabolic pathway of prostaglandin endoperoxides towards the production of prostacyclin (PGI2), a powerful vasodilator and inhibitor of platelet aggregation. This dual action makes this compound a molecule of significant interest in the investigation of novel treatments for pulmonary hypertension.
These application notes provide a comprehensive overview of the use of this compound in preclinical pulmonary hypertension research, including its mechanism of action, relevant in vitro data, and detailed protocols for in vivo studies.
Mechanism of Action
This compound selectively inhibits the enzyme thromboxane synthase. This inhibition leads to a reduction in the synthesis of Thromboxane A2 (TXA2) from its precursor, Prostaglandin H2 (PGH2). Consequently, the accumulated PGH2 can be preferentially metabolized by prostacyclin synthase into Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This shunting of the metabolic pathway results in a favorable shift in the balance between the vasoconstrictive and proliferative effects of TXA2 and the vasodilatory and anti-proliferative effects of PGI2.[1]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of Dazoxiben and the hemodynamic effects of a similar thromboxane synthase inhibitor, CGS13080, in a clinical setting of pulmonary hypertension.
| Compound | Assay System | IC50 (µM) | Reference |
| Dazoxiben | Inhibition of TXB2 formation in thrombin-stimulated washed human platelet suspensions | 0.7 | [2][3] |
| Dazoxiben | Inhibition of TXB2 production in clotting human whole blood | 0.3 | [4] |
| Dazoxiben | Inhibition of platelet TXB2 production | 765 | [5] |
Note: The significant variation in the IC50 value for platelet TXB2 production may be due to different experimental conditions.
| Hemodynamic Parameter | Baseline (Mean ± SEM) | After CGS13080 Infusion (Mean ± SEM) | p-value |
| Mean Pulmonary Arterial Pressure (mmHg) | 36 ± 2 | 31 ± 2 | <0.05 |
| Pulmonary Vascular Resistance (dynes.sec.cm-5) | 339 ± 38 | 238 ± 37 | <0.05 |
| Mean Arterial Pressure (mmHg) | Not significantly affected | Not significantly affected | NS |
| Systemic Vascular Resistance (dynes.sec.cm-5) | Not significantly affected | Not significantly affected | NS |
Data from a study on the thromboxane synthase inhibitor CGS13080 in patients with pulmonary hypertension following mitral valve replacement surgery, serving as a proxy for the potential effects of Dazoxiben.[6]
Experimental Protocols
Protocol 1: Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of pulmonary hypertension in rats using monocrotaline (MCT), a widely used and reproducible model.[7][8][9][10][11]
Materials:
-
Male Wistar rats (250 g)[10]
-
Monocrotaline (MCT, Sigma-Aldrich)[10]
-
1 M HCl[10]
-
3 M NaOH[10]
-
0.9% NaCl (sterile)
-
Syringes and needles (25G)
Procedure:
-
Dissolve Monocrotaline in 1 M HCl and neutralize to a pH of 7.2 with 3 M NaOH.[10]
-
Dilute the neutralized MCT solution with 0.9% NaCl to the final desired concentration.
-
Administer a single subcutaneous injection of MCT at a dose of 60 mg/kg.[9][10] This dose is known to induce robust vascular remodeling.[10]
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for signs of distress. Pulmonary hypertension typically develops over 2-4 weeks.
Protocol 2: Hemodynamic Assessment in a Rat Model of Pulmonary Hypertension
This protocol outlines the procedure for measuring key hemodynamic parameters in anesthetized rats.[8][9]
Materials:
-
Anesthetized rat with induced pulmonary hypertension
-
Pressure transducer
-
Catheter (e.g., Millar Mikro-Tip)
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Perform a midline cervical incision to expose the right jugular vein.
-
Carefully insert the pressure-volume catheter into the jugular vein and advance it through the right atrium and into the right ventricle.
-
Confirm proper catheter placement by observing the characteristic pressure waveforms on the data acquisition system.
-
Allow the hemodynamics to stabilize for 5-10 minutes.
-
Record the following parameters:
-
Right Ventricular Systolic Pressure (RVSP)
-
Mean Pulmonary Arterial Pressure (mPAP)
-
Heart Rate (HR)
-
-
After recording, euthanize the animal according to approved institutional protocols.
Protocol 3: Assessment of Right Ventricular Hypertrophy (Fulton Index)
The Fulton Index is a reliable method to quantify right ventricular hypertrophy, a key pathological feature of pulmonary hypertension.[8][10]
Materials:
-
Rat heart (excised post-euthanasia)
-
Surgical scissors and forceps
-
Analytical balance
Procedure:
-
Following euthanasia and hemodynamic measurements, carefully excise the heart.
-
Dissect the atria from the ventricles.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Gently blot the tissues to remove excess blood.
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton Index using the following formula: Fulton Index = RV / (LV + S)
-
An increased Fulton Index in the experimental group compared to the control group is indicative of right ventricular hypertrophy.
Protocol 4: Measurement of Thromboxane B2 (TXB2) Levels by ELISA
This protocol provides a general outline for measuring the stable metabolite of TXA2, Thromboxane B2 (TXB2), in plasma samples using a competitive ELISA kit.[12][13][14][15]
Materials:
-
Thromboxane B2 ELISA Kit (e.g., from Thermo Fisher Scientific, Abcam, or Cloud-Clone Corp.)[13][14][16]
-
Plasma samples (collected in tubes containing an anticoagulant like EDTA)[14]
-
Microplate reader
-
Pipettes and other standard laboratory equipment
Procedure:
-
Sample Preparation: Collect blood into tubes containing an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.[14]
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual. This typically involves reconstituting standards and preparing wash buffers.
-
Assay Procedure (Competitive ELISA): a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Add the enzyme-conjugated TXB2 to each well. c. Add the primary antibody to each well. d. Incubate the plate as specified in the kit instructions (e.g., 1 hour at 37°C).[14] e. During incubation, the TXB2 in the sample and the enzyme-conjugated TXB2 compete for binding to the primary antibody. f. Wash the plate multiple times to remove unbound reagents. g. Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample. h. Add a stop solution to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13][14] b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of TXB2 in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of pulmonary hypertension.
References
- 1. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of thromboxane and 12-HPETE formation by dazoxiben and its two thiophenic acid-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of CGS-13080, a thromboxane inhibitor, on pulmonary vascular resistance in patients after mitral valve replacement surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. arborassays.com [arborassays.com]
- 16. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Studying Diabetic Nephropathy with Dazoxiben Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. Its pathogenesis is complex, involving hemodynamic and metabolic factors that lead to glomerular hypertrophy, basement membrane thickening, mesangial expansion, and ultimately, glomerulosclerosis and tubulointerstitial fibrosis. Emerging evidence highlights the role of inflammatory and pro-fibrotic mediators, including thromboxane A2 (TXA2), in the progression of DN. Dazoxiben Hydrochloride is a selective inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2. By inhibiting TXA2 production, Dazoxiben has the potential to ameliorate the pathological changes associated with diabetic nephropathy. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the role of thromboxane in the pathogenesis of diabetic nephropathy and to explore its therapeutic potential.
Mechanism of Action
This compound selectively inhibits thromboxane synthase, leading to a reduction in the synthesis of thromboxane A2 (TXA2). This inhibition redirects the prostaglandin endoperoxide metabolism towards the production of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α). The key effects of Dazoxiben relevant to diabetic nephropathy include:
-
Reduced Vasoconstriction: TXA2 is a potent vasoconstrictor of renal arterioles. By decreasing TXA2 levels, Dazoxiben can help to improve renal blood flow and reduce intraglomerular pressure.
-
Inhibition of Platelet Aggregation: TXA2 promotes platelet aggregation, which can contribute to microthrombosis in the glomerular capillaries. Dazoxiben's anti-platelet effect may prevent these microvascular occlusions.
-
Anti-inflammatory and Anti-fibrotic Effects: TXA2 has been implicated in pro-inflammatory and pro-fibrotic signaling pathways in the kidney. Inhibition of its synthesis may attenuate these detrimental processes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Dazoxiben and the effects of thromboxane synthase inhibition in relevant experimental models.
Table 1: In Vitro Inhibitory Activity of Dazoxiben
| Parameter | Species | Tissue/Cell Type | IC50 | Reference |
| TXB2 Production | Human | Clotting Whole Blood | 0.3 µg/mL | [1] |
| TXB2 Production | Rat | Whole Blood | 0.32 µg/mL | [1] |
| TXB2 Production | Rat | Kidney Glomeruli | 1.60 µg/mL | [1] |
Table 2: In Vivo Effects of Thromboxane Synthase Inhibitors in Diabetic Nephropathy Models
| Animal Model | Thromboxane Synthase Inhibitor | Duration of Treatment | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | OKY-046 | 16 weeks | - Significantly decreased urinary protein excretion- Significantly lower serum glucose levels- Markedly thinner glomerular basement membrane | [2] |
| Streptozotocin-induced diabetic spontaneously hypertensive rats | DP-1904 | 5 months | - Significantly decreased urinary protein, γ-glutamyl-transpeptidase, and N-acetyl-β-glucosaminidase- Significantly inhibited the increase in mesangial periodic acid-Schiff-positive substance and relative renal weight | [3] |
Signaling Pathways
Dazoxiben's therapeutic potential in diabetic nephropathy stems from its ability to modulate signaling pathways downstream of thromboxane A2. In the diabetic kidney, hyperglycemia and other metabolic abnormalities lead to the activation of several detrimental signaling cascades, including the Transforming Growth Factor-beta (TGF-β) and Protein Kinase C (PKC) pathways, as well as increased oxidative stress. Thromboxane A2 can exacerbate these pathways.
Caption: Dazoxiben's mechanism in diabetic nephropathy.
Experimental Protocols
In Vivo Study: Dazoxiben in a Streptozotocin-Induced Diabetic Rat Model
This protocol is adapted from studies using thromboxane synthase inhibitors in similar models.[2]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg body weight, freshly dissolved in 0.1 M citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels will be measured 72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL will be considered diabetic and included in the study.
2. Experimental Groups:
-
Group 1: Control: Non-diabetic rats receiving vehicle.
-
Group 2: Diabetic Control: Diabetic rats receiving vehicle.
-
Group 3: Dazoxiben Treatment: Diabetic rats receiving this compound (e.g., 10-50 mg/kg/day, administered by oral gavage). The optimal dose should be determined in a pilot study.
3. Treatment and Monitoring:
-
Treatment with Dazoxiben or vehicle will commence one week after the confirmation of diabetes and continue for 12-16 weeks.
-
Body weight and blood glucose levels will be monitored weekly.
-
24-hour urine samples will be collected at baseline and at 4-week intervals for the measurement of urinary albumin and creatinine.
4. Endpoint Analysis (at the end of the study):
-
Renal Function: Measurement of serum creatinine and blood urea nitrogen (BUN). Calculation of creatinine clearance.
-
Biomarker Analysis:
-
Measurement of urinary thromboxane B2 (TXB2) and 6-keto-prostaglandin F1α by ELISA or LC-MS/MS to confirm the pharmacological effect of Dazoxiben.
-
Assessment of oxidative stress markers in kidney tissue homogenates (e.g., malondialdehyde, superoxide dismutase activity).
-
-
Histopathology:
-
Kidneys will be harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sections will be stained with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for assessment of glomerulosclerosis and mesangial expansion, and Masson's trichrome for evaluation of tubulointerstitial fibrosis.
-
Immunohistochemistry for collagen IV and fibronectin to quantify extracellular matrix deposition.
-
Caption: In vivo experimental workflow for Dazoxiben.
In Vitro Study: Effect of Dazoxiben on High Glucose-Induced Mesangial Cells
1. Cell Culture:
-
Rat or human mesangial cells will be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells will be maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Experimental Conditions:
-
Cells will be exposed to:
-
Normal glucose (5.5 mM)
-
High glucose (30 mM)
-
High glucose + this compound (at various concentrations, e.g., 1-100 µM, to determine a dose-response)
-
Mannitol (24.5 mM) + Normal glucose (5.5 mM) as an osmotic control.
-
3. Incubation:
-
Cells will be incubated under the experimental conditions for 24-72 hours.
4. Analysis:
-
Cell Proliferation Assay: To assess the effect of Dazoxiben on high glucose-induced mesangial cell proliferation.
-
Western Blot Analysis: To quantify the protein expression of:
-
Fibrotic markers: TGF-β1, fibronectin, collagen IV.
-
Signaling proteins: Phosphorylated and total forms of key components of the PKC and TGF-β pathways (e.g., p-PKC, p-Smad2/3).
-
-
ELISA: To measure the concentration of TXB2 in the cell culture supernatant to confirm the inhibitory effect of Dazoxiben.
-
Reactive Oxygen Species (ROS) Assay: To evaluate the effect of Dazoxiben on high glucose-induced oxidative stress.
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of thromboxane A2 in the pathophysiology of diabetic nephropathy. The provided protocols for in vivo and in vitro studies offer a framework for researchers to explore its potential therapeutic effects and elucidate the underlying molecular mechanisms. By targeting thromboxane synthase, Dazoxiben may offer a novel approach to mitigate the progression of this debilitating disease.
References
- 1. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a selective thromboxane synthetase inhibitor OKY-046 on experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A thromboxane A2 synthetase inhibitor retards hypertensive rat diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Dazoxiben Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies with Dazoxiben Hydrochloride, a potent and selective thromboxane synthase inhibitor. The following sections detail its mechanism of action, experimental protocols for relevant in vivo models, and key quantitative data to guide study design and interpretation.
Mechanism of Action
This compound is an orally active inhibitor of thromboxane synthase (TXA2 synthase)[1][2]. By blocking this enzyme, Dazoxiben inhibits the conversion of prostaglandin endoperoxides (PGH2) to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. This inhibition leads to a significant reduction in the levels of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, which is often measured to assess drug efficacy[1][3][4].
A key feature of Dazoxiben's mechanism is the redirection of the prostaglandin synthesis pathway. The accumulated PGH2 is shunted towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, and prostaglandin E2 (PGE2)[1][3][5]. The dual effect of decreasing pro-aggregatory and vasoconstrictive TXA2 while increasing anti-aggregatory and vasodilatory prostaglandins forms the basis of its therapeutic potential.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and ex vivo studies with this compound, providing insights into its potency and effects.
Table 1: In Vitro and Ex Vivo Inhibitory Activity of Dazoxiben
| Parameter | Species/System | Value | Reference |
| IC50 for TXB2 production | Clotting human whole blood | 0.3 µM | [1] |
| IC50 for TXB2 production | Rat whole blood | 0.32 µg/mL | [6] |
| IC50 for TXB2 production | Rat kidney glomeruli | 1.60 µg/mL | [6] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dose and Route | Effect | Reference |
| Rabbit | 2 mg/kg IV | Almost total inhibition of TXB2 production | [3] |
| Rabbit | 2 mg/kg IV | 3.5-fold increase in 6-keto-PGF1α levels | [3] |
| Human | 1.5 and 3.0 mg/kg oral | Significant reduction in urinary TXB2 excretion by 30% | [6] |
| Human | Not specified | ~80% reduction in plasma thromboxane | [7] |
Experimental Protocols
This section provides detailed protocols for key in vivo experiments to evaluate the efficacy of this compound.
Acute Arterial Thrombosis Model in Rabbits
This model is designed to assess the anti-thrombotic effects of Dazoxiben in an in vivo setting of acute arterial injury.
Protocol:
-
Animal Preparation:
-
Use male New Zealand White rabbits (2.5-3.0 kg).
-
Anesthetize the animals, for example, with an intravenous administration of a suitable anesthetic agent.
-
Isolate a carotid artery for the induction of thrombosis.
-
-
Induction of Thrombosis:
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer Dazoxiben intravenously (e.g., 2 mg/kg) prior to the induction of thrombosis[3].
-
A vehicle control group should be included, receiving only the vehicle.
-
-
Quantification of Thrombus Formation:
-
Platelet accumulation at the site of injury can be quantified using ¹¹¹Indium-labeled autologous platelets[3][8].
-
Inject the labeled platelets into the animal before inducing thrombosis.
-
After a set period, excise the arterial segment and measure the radioactivity to determine the extent of platelet accumulation.
-
-
Biochemical Analysis:
-
Collect blood samples before and after Dazoxiben administration and thrombosis induction.
-
Measure plasma levels of TXB2 and 6-keto-PGF1α using ELISA or radioimmunoassay to confirm the drug's mechanism of action in vivo.
-
In Vivo Platelet Aggregation Assay in Rats
This protocol measures the effect of Dazoxiben on platelet aggregation in response to various agonists.
Protocol:
-
Animal and Dosing:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Administer this compound orally via gavage. A typical dose to investigate efficacy in rats has been documented up to 100 mg/kg for long-term studies, while acute effects can be observed at lower doses[1]. The vehicle can be sterile water or saline.
-
Include a vehicle control group.
-
-
Blood Collection:
-
At a specified time after drug administration (e.g., 1-2 hours), anesthetize the rats.
-
Collect blood via cardiac puncture or from the abdominal aorta into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Keep the PRP at room temperature for use within 2-3 hours.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer.
-
Add a sample of PRP to a cuvette with a stir bar and incubate at 37°C.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Monitor the change in light transmittance through the PRP sample as platelets aggregate. The extent of aggregation is expressed as a percentage of the light transmission of platelet-poor plasma.
-
Measurement of Thromboxane B2 (TXB2) by ELISA
This protocol outlines the steps for quantifying TXB2 levels in plasma samples from in vivo studies.
Protocol:
-
Sample Collection and Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at a high speed (e.g., 1,000 x g for 15 minutes at 4°C) to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
ELISA Procedure (using a commercial kit):
-
Allow the kit reagents and samples to reach room temperature.
-
Prepare the standards and samples according to the kit's instructions. This may involve dilution of the plasma samples.
-
Add the standards and samples to the wells of the microplate pre-coated with an anti-TXB2 antibody.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as per the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the TXB2 concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for in vivo studies with this compound.
Caption: Dazoxiben HCl inhibits Thromboxane Synthase, shunting PGH2 to PGI2 and PGE2.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. In vivo study of platelet aggregation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat Thromboxane B2 (TXB2) Elisa Kit – AFG Scientific [afgsci.com]
- 3. Acute arterial thrombosis in rabbits: reduced platelet accumulation after treatment with thromboxane synthetase inhibitor this compound, (UK-37, 248-01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute arterial thrombosis in rabbits: reduced platelet accumulation after treatment with this compound (UK 37,248-01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dazoxiben, an inhibitor of thromboxane synthetase, on forearm vasoconstriction in response to cold stimulation, and on human blood vessel prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of platelet aggregation [bio-protocol.org]
- 8. Acute arterial thrombosis in rabbits: Reduced platelet accumulation after treatment with this compound (UK 37,248-01) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dazoxiben Hydrochloride in the Study of Raynaud's Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dazoxiben Hydrochloride in clinical studies for Raynaud's syndrome. This document includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the drug's mechanism of action and study workflows.
Introduction
Dazoxiben is an orally active, selective inhibitor of thromboxane A2 synthase. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, suggesting its potential role in the pathophysiology of Raynaud's phenomenon.[1] The following sections detail the clinical investigation of Dazoxiben in treating this vasospastic disorder.
Mechanism of Action
Dazoxiben selectively inhibits the enzyme thromboxane synthetase. This inhibition is thought to reduce the levels of thromboxane A2, a potent vasoconstrictor, and potentially redirect prostaglandin endoperoxides towards the synthesis of prostacyclin (PGI2), a potent vasodilator.[2][3] However, some studies suggest that the clinical improvement observed may not be mediated by increased prostacyclin production.[4][5]
Signaling Pathway of Dazoxiben
Caption: Mechanism of action of Dazoxiben as a thromboxane synthase inhibitor.
Clinical Trial Data Summary
The following tables summarize quantitative data from key double-blind, placebo-controlled studies of Dazoxiben in patients with Raynaud's syndrome.
Table 1: Patient Demographics and Study Design
| Study | Number of Patients | Patient Population | Study Design | Treatment Duration | Dosage |
| Belch et al. (1983)[4][5] | 20 | Severe Raynaud's syndrome | Double-blind | 6 weeks | Dazoxiben 400 mg/day or placebo |
| Luderer et al. (1984)[6] | 21 | Raynaud's phenomenon | Double-blind, placebo-controlled crossover | 14 days | Dazoxiben 100 mg 4 times a day |
| Ettinger et al. (1984)[1] | 22 | At least one Raynaud's episode per day | Randomized, double-blind, placebo-controlled | Not specified | Dazoxiben, Nifedipine, or placebo |
| Kallenberg et al. (1984)[7] | 25 | 13 with idiopathic Raynaud's, 12 with secondary Raynaud's | Double-blind, 2-week crossover | 2 weeks | Dazoxiben 100 mg 4 times a day |
Table 2: Efficacy and Outcome Measures
| Study | Primary Outcome Measures | Key Findings |
| Belch et al. (1983)[4][5] | Clinical symptoms, hand temperature | Significant clinical improvement with Dazoxiben. No change in hand temperature. |
| Luderer et al. (1984)[6] | Digital and capillary blood flow, frequency/severity of attacks | No improvement in blood flow or subjective symptoms. |
| Ettinger et al. (1984)[1] | Subjective improvement, mean two-week episode rate | No significant difference in subjective improvement or episode rate compared to placebo. |
| Kallenberg et al. (1984)[7] | Fingertip blood flow, capillary flow, finger systolic pressure, patient diaries | No improvement in hemodynamic measures. Small decrease in attack frequency in idiopathic Raynaud's, but no overall symptom improvement. |
Table 3: Biomarker and Adverse Events
| Study | Biomarker Changes | Adverse Events |
| Belch et al. (1983)[4][5] | Lowering of plasma thromboxane B2 levels. | Not detailed. |
| Luderer et al. (1984)[6] | Inhibited ex vivo thromboxane B2 production, enhanced ex vivo 6-keto PGF1α production, reduced plasma TXB2. | Not detailed. |
| Ettinger et al. (1984)[1] | Not detailed. | 8 of 21 patients on Dazoxiben experienced side effects. |
| Kallenberg et al. (1984)[7] | Not detailed. | Not detailed. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the clinical studies of Dazoxiben for Raynaud's syndrome.
Protocol 1: Double-Blind, Placebo-Controlled Trial (Belch et al., 1983)
-
Patient Selection:
-
Inclusion criteria: Patients with a diagnosis of severe Raynaud's syndrome.
-
Exclusion criteria: Not specified.
-
-
Study Design:
-
A double-blind, placebo-controlled trial.
-
Patients were randomly assigned to receive either Dazoxiben (400 mg daily) or a matching placebo for 6 weeks.
-
-
Treatment and Follow-up:
-
Patients were reviewed at 2-weekly intervals during the 6-week treatment period.
-
-
Assessments:
-
Clinical Symptoms: Assessed at each follow-up visit. The specific scoring system was not detailed.
-
Hand Temperature Measurements: Performed to objectively assess peripheral blood flow.
-
Haematological and Haemostatic Studies: Blood tests were conducted, including measurement of plasma thromboxane B2 levels.
-
Protocol 2: Crossover Study with Hemodynamic Measurements (Luderer et al., 1984)
-
Patient Selection:
-
Inclusion criteria: Patients with Raynaud's phenomenon.
-
Exclusion criteria: Not specified.
-
-
Study Design:
-
A double-blind, placebo-controlled crossover experiment.
-
Each patient received both Dazoxiben (100 mg four times a day) and placebo for 14 days each, with a washout period in between.
-
-
Assessments:
-
Blood Flow Measurements:
-
Total fingertip blood flow was measured by plethysmography.
-
Capillary blood flow was measured by the 133Xe disappearance rate.
-
Measurements were taken in a warm room (28°C) and a cold room (20°C).
-
-
Biomarker Analysis:
-
Ex vivo production of thromboxane B2 (TXB2) and 6-keto PGF1α was determined by radioimmunoassay from venous blood incubated for 1 hour at 37°C.
-
Plasma concentrations of TXB2 and 6-keto PGF1α were also monitored.
-
-
Subjective Assessment:
-
Patients kept diaries to record the frequency and severity of Raynaud's attacks.
-
-
Clinical Trial Workflow
Caption: A typical workflow for a clinical trial of Dazoxiben in Raynaud's syndrome.
Conclusion
The clinical evidence for the efficacy of Dazoxiben in treating Raynaud's syndrome is mixed. While one early study reported significant clinical improvement, subsequent, more detailed studies with objective hemodynamic measurements did not find a significant benefit over placebo.[1][4][5][6][7] Dazoxiben effectively reduces thromboxane B2 levels, confirming its mechanism of action as a thromboxane synthase inhibitor.[2][6] However, this biochemical effect does not consistently translate into clinical improvement for patients with Raynaud's phenomenon. These findings suggest that thromboxane A2 may not be the primary mediator of vasoconstriction in this condition.[1] Further research into other pathophysiological pathways is warranted for the development of more effective treatments for Raynaud's syndrome.
References
- 1. Controlled double-blind trial of dazoxiben and nifedipine in the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dazoxiben, a thromboxane synthetase inhibitor on skin-blood flow following cold challenge in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dazoxiben, an inhibitor of thromboxane synthetase, on forearm vasoconstriction in response to cold stimulation, and on human blood vessel prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Dazoxiben, a thromboxane synthetase inhibitor, in Raynaud's phenomenon" by J R Luderer, Gary Nicholas et al. [scholarlyworks.lvhn.org]
- 7. Effect of thromboxane synthetase inhibition in Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dazoxiben Hydrochloride solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of Dazoxiben Hydrochloride in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of thromboxane synthase.[1][2] Its primary mechanism of action is the inhibition of thromboxane A2 (TXA2) synthesis by blocking the thromboxane synthase enzyme. This leads to a decrease in the production of thromboxane B2 (TXB2), a stable metabolite of TXA2, and a concurrent increase in the production of other prostaglandins like PGE2.[1][3]
Caption: this compound inhibits Thromboxane Synthase.
Q2: What is the solubility of this compound in common solvents?
The solubility of this compound can vary slightly between batches. It is highly soluble in water and DMSO, with lower solubility in ethanol.[1][2][3][4]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| Water | ≥ 100 mg/mL[3] | ≥ 372.16 mM[3] |
| DMSO | 25 - 58 mg/mL[1][3][5] | 93.04 - 215.86 mM[3][5] |
| Ethanol | 4 mg/mL[2] | 14.88 mM[2] |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or sterile water. For cell culture experiments, DMSO is a common choice. However, it is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][3]
Q4: How should I store the stock solution?
Proper storage of the stock solution is critical to maintain its stability.
It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q5: Can I dissolve this compound directly in cell culture media?
While this compound is water-soluble[3][4], it is not recommended to dissolve it directly in cell culture media. This is because the complex composition of the media, including proteins and salts, can affect its solubility and stability. The standard practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Q6: Why is my this compound precipitating when I add it to the cell culture media?
Precipitation upon addition to aqueous solutions like cell culture media is a common issue for compounds dissolved in organic solvents.[6] This occurs because the solubility of the compound in the final aqueous environment is much lower than in the concentrated organic stock solution. The final concentration of the organic solvent (e.g., DMSO) in the media is also a critical factor.
Q7: What is the recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in the cell culture media should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms after adding the stock solution to the media. | The final concentration of the compound exceeds its aqueous solubility. The concentration of the organic solvent (e.g., DMSO) is too low in the final solution to keep the compound dissolved. | Prepare a more dilute stock solution and add a larger volume to the media, ensuring the final solvent concentration remains non-toxic to the cells. Pre-warm the cell culture media to 37°C before adding the compound. Gently mix the solution immediately after adding the stock solution. |
| The compound is not dissolving in the recommended solvent. | The solvent may have absorbed moisture (especially DMSO). The compound may require energy to dissolve. | Use fresh, anhydrous DMSO.[1][3] Gentle warming or sonication can help to dissolve the compound.[3] |
| I am observing cell toxicity or unexpected effects. | The concentration of the organic solvent (e.g., DMSO) is too high. The compound itself is cytotoxic at the concentration used. | Reduce the final concentration of the organic solvent in the media. Always include a vehicle control (media with the same concentration of solvent but without the compound) in your experiments. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Equilibrate the vial of this compound powder to room temperature before opening. b. Weigh the required amount of this compound powder. c. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of this compound (MW: 268.7 g/mol ), add 3.72 mL of DMSO for a 10 mM stock solution). d. Vortex or sonicate briefly until the powder is completely dissolved. e. Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Serially dilute the stock solution in the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). d. Gently mix the working solution by inverting the tube or pipetting up and down. e. Use the working solution immediately for your cell culture experiments.
Caption: Workflow for preparing this compound solutions.
References
Potential off-target effects of Dazoxiben Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Dazoxiben Hydrochloride. The information focuses on potential off-target effects and unexpected experimental outcomes related to its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, selective inhibitor of thromboxane synthase (thromboxane-A synthase).[1][2][3] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[4]
Q2: We observed an unexpected increase in a vasodilator substance in our assay after Dazoxiben treatment. Is this a known off-target effect?
A2: This is likely not an off-target effect but rather a consequence of Dazoxiben's primary mechanism of action. By inhibiting thromboxane synthase, Dazoxiben can cause a "redirection" of the prostaglandin endoperoxide substrate (PGH2) towards the synthesis of other prostanoids.[5] Specifically, an increase in prostacyclin (PGI2), a potent vasodilator, has been observed.[5][6] Researchers should measure the stable metabolite of PGI2, 6-keto-prostaglandin F1α, to confirm this.
Q3: Our in vitro platelet aggregation assay shows inconsistent inhibition with Dazoxiben. What could be the cause?
A3: The effectiveness of Dazoxiben in inhibiting platelet aggregation can be dependent on the agonist used to induce aggregation. Its primary effect is on the thromboxane A2 pathway. If platelet aggregation is induced by a mechanism independent of TXA2, the inhibitory effect of Dazoxiben may be diminished. Additionally, variability in platelet response between donors has been noted.[7][8]
Q4: Are there any known effects of Dazoxiben on hematological parameters in vivo?
A4: In a clinical trial involving patients with Raynaud's syndrome, treatment with Dazoxiben for six weeks did not result in changes to haematological and haemostatic blood tests, apart from the expected decrease in plasma thromboxane B2 levels.[1][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variable inhibition of platelet aggregation | Agonist used may not be primarily dependent on the TXA2 pathway. Inter-individual differences in platelet response. | Use an agonist that is highly dependent on TXA2, such as arachidonic acid or U46619. Test a range of Dazoxiben concentrations and use platelets from multiple donors. |
| Unexpected vasodilation in vascular tissue assays | Shunting of PGH2 to PGI2 synthesis. | Quantify 6-keto-PGF1α levels to confirm an increase in PGI2 production. Consider using a cyclooxygenase (COX) inhibitor as a negative control to block the entire pathway. |
| Lack of effect on cold-induced vasoconstriction in some subjects | Individual differences in the contribution of the thromboxane pathway to vasoconstriction. | Stratify study subjects based on their platelet response to Dazoxiben prior to the vasoconstriction challenge.[7][8] |
| Increased Fibrinopeptide A (FPA) levels observed in vivo | This may indicate thrombin generation, potentially as an artifact of blood sampling.[5] | Ensure meticulous blood collection techniques to minimize activation of the coagulation cascade. |
Quantitative Data Summary
Table 1: Effect of Dazoxiben on Eicosanoid Concentrations in Humans
| Eicosanoid | Treatment Group | Change from Baseline | p-value | Reference |
| Thromboxane B2 (TXB2) | Dazoxiben | 65% reduction | < 0.025 | [5] |
| 6-oxo-PGF1α | Dazoxiben | 40% increase | < 0.05 | [5] |
Table 2: IC50 of Dazoxiben
| Assay | IC50 | Reference |
| TXB2 production in clotting human whole blood | 0.3 µM | [10] |
Experimental Protocols
Protocol 1: Assessment of Dazoxiben's Effect on Platelet Aggregation
-
Objective: To determine the in vitro effect of Dazoxiben on platelet aggregation induced by arachidonic acid.
-
Materials: this compound, arachidonic acid, platelet-rich plasma (PRP), platelet-poor plasma (PPP), aggregometer.
-
Procedure:
-
Prepare PRP and PPP from fresh human blood.
-
Pre-incubate PRP with varying concentrations of Dazoxiben or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Place the cuvettes with PRP in the aggregometer and establish a baseline.
-
Add arachidonic acid to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of aggregation inhibition for each Dazoxiben concentration compared to the vehicle control.
-
Protocol 2: Measurement of 6-keto-PGF1α in Cell Culture Supernatants
-
Objective: To quantify the effect of Dazoxiben on prostacyclin production in cultured endothelial cells.
-
Materials: Human umbilical vein endothelial cells (HUVECs), cell culture medium, this compound, arachidonic acid, 6-keto-PGF1α ELISA kit.
-
Procedure:
-
Culture HUVECs to confluence in appropriate well plates.
-
Replace the culture medium with a serum-free medium containing varying concentrations of Dazoxiben or vehicle control and incubate for a specified time (e.g., 1 hour).
-
Add arachidonic acid to the medium to stimulate prostanoid production and incubate for a further 15-30 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentration of 6-keto-PGF1α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: Mechanism of action of Dazoxiben.
Caption: Troubleshooting unexpected vasodilation.
References
- 1. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dazoxiben - Wikipedia [en.wikipedia.org]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
- 5. Effect of dazoxiben, a thromboxane synthetase inhibitor on skin-blood flow following cold challenge in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dazoxiben, an inhibitor of thromboxane synthetase, on forearm vasoconstriction in response to cold stimulation, and on human blood vessel prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of dazoxiben, an inhibitor of thromboxane synthetase, on cold-induced forearm vasoconstriction and platelet behaviour in different individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results in Dazoxiben platelet aggregation assays
Welcome to the technical support center for Dazoxiben platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is Dazoxiben and how does it affect platelet aggregation?
Dazoxiben is a selective inhibitor of the enzyme thromboxane synthase.[1] This enzyme is crucial for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TxA2), a potent promoter of platelet aggregation.[2] By inhibiting thromboxane synthase, Dazoxiben reduces the production of TxA2.[1][3] However, this does not always lead to a straightforward inhibition of platelet aggregation.[3][4] The reason for this is that the precursor, PGH2, can be redirected to form other prostanoids, such as prostaglandin E2 (PGE2), which can be pro-aggregatory, and prostaglandin D2 (PGD2) and prostacyclin (PGI2), which are inhibitory.[2][4]
Q2: Why am I seeing inconsistent inhibition of platelet aggregation with Dazoxiben?
Inconsistent results with Dazoxiben are a known phenomenon and can be attributed to the "responder" versus "non-responder" effect.[4][5]
-
Responders: In some individuals, Dazoxiben effectively inhibits platelet aggregation.[4] This is often associated with a predominant conversion of PGH2 to the anti-aggregatory PGD2 and PGI2.
-
Non-responders: In other individuals, Dazoxiben may show weak or no inhibition of aggregation.[4] This can be due to the accumulation of PGH2, which itself can act as a platelet agonist, or its preferential conversion to the pro-aggregatory PGE2.[4][6]
The balance between the formation of these different prostanoids appears to modulate the ultimate effect of Dazoxiben on platelet function.[4]
Q3: Can the choice of platelet agonist affect the results of my Dazoxiben assay?
Yes, the choice and concentration of the platelet agonist are critical.
-
Arachidonic Acid (AA): Since Dazoxiben acts downstream of cyclooxygenase (COX), using AA as an agonist is common. However, high concentrations of AA can lead to the accumulation of pro-aggregatory endoperoxides, potentially masking the inhibitory effect of Dazoxiben.[7]
-
Collagen: Dazoxiben has been shown to have a more consistent inhibitory effect when threshold concentrations of collagen are used as the agonist.[7][8] This is because collagen stimulation results in a much lower accumulation of endoperoxides compared to exogenous AA.[7]
-
ADP and Thrombin: Dazoxiben may not inhibit aggregation induced by agonists like ADP or thrombin, as their mechanisms of action are largely independent of the thromboxane pathway.[3][9]
Q4: How can I optimize my assay to get more consistent results with Dazoxiben?
To improve consistency, consider the following:
-
Pre-incubation Time: Increasing the pre-incubation time of platelets with Dazoxiben from 2 to 15 minutes can enhance its anti-aggregatory activity by allowing for more complete enzyme inhibition.[7]
-
Agonist Concentration: Use threshold concentrations of agonists, particularly collagen, to avoid overwhelming the inhibitory effect of Dazoxiben.[7]
-
Co-factors: The presence of plasma components can influence results. For instance, albumin can promote the conversion of endoperoxides to the inhibitory PGD2, potentially enhancing Dazoxiben's effect.[6] Assays using washed platelets may, therefore, yield different results compared to those using platelet-rich plasma (PRP).[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of aggregation observed with Dazoxiben. | "Non-responder" phenomenon due to redirection of PGH2 to PGE2.[4] | - Consider screening donors to identify "responders."- Lower the concentration of the platelet agonist.[7]- Increase the pre-incubation time with Dazoxiben to 15 minutes.[7]- Co-incubate with a thromboxane receptor antagonist to block the effects of accumulated PGH2.[3] |
| High concentration of arachidonic acid leading to accumulation of pro-aggregatory endoperoxides.[7] | - Use a lower, threshold concentration of arachidonic acid.- Switch to collagen as the agonist.[7] | |
| High variability between replicate wells. | Inadequate mixing of reagents. | - Ensure proper and consistent mixing of Dazoxiben and agonists in all wells. |
| Pipetting errors. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. | |
| Platelet activation during sample preparation. | - Follow best practices for blood collection and PRP preparation to minimize platelet activation. | |
| Unexpected potentiation of aggregation. | In washed platelet preparations, the absence of plasma factors like albumin can lead to the accumulation of pro-aggregatory endoperoxides.[6] | - If using washed platelets, consider adding purified albumin to the buffer to mimic a more physiological environment.[6] |
| Reduced platelet aggregation in control (vehicle-treated) samples. | Poor platelet quality or spontaneous platelet aggregation. | - Ensure blood samples are fresh and processed promptly.- Check for and discard any samples showing spontaneous aggregation before adding agonists. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Dazoxiben from various studies.
Table 1: IC50 Values of Dazoxiben for Thromboxane B2 (TxB2) Production
| Agonist | System | IC50 (µM) | Reference |
| Not Specified | Whole Blood | 765 ± 54 | [10] |
Table 2: Effect of Dazoxiben on Platelet Adhesion and Aggregation
| Parameter | Agonist/System | Dazoxiben Concentration | Effect | Reference |
| Platelet Adhesion | Damaged Rabbit Aorta | 1 µM and 10 µM | ~45% reduction | [1][11] |
| Platelet Aggregation Threshold | Collagen | ex vivo | Increased from 4.8 to 10.6 mg/ml | [12] |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) for Dazoxiben
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Materials and Reagents:
-
Dazoxiben hydrochloride
-
Vehicle (e.g., saline or appropriate buffer)
-
Platelet agonists (e.g., arachidonic acid, collagen)
-
3.2% sodium citrate anticoagulant
-
Freshly drawn human whole blood
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully transfer the upper PRP layer to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count of the PRP to the desired concentration (typically 2.5 x 10⁸ platelets/mL) using PPP.
3. LTA Procedure:
-
Set the LTA instrument to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette PRP into the aggregometer cuvettes with stir bars.
-
Add Dazoxiben (at various concentrations) or vehicle to the PRP and pre-incubate for 15 minutes at 37°C with stirring.[7]
-
Add the platelet agonist (e.g., a threshold concentration of collagen) to initiate aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
4. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by Dazoxiben relative to the vehicle control.
Visualizations
Signaling Pathway of Dazoxiben Action
References
- 1. Effect of dazoxiben on platelet-vessel wall interaction [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation by dazoxiben, a thromboxane synthetase inhibitor, of platelet aggregation inhibitory activity of a thromboxane receptor antagonist and of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dazoxiben and low-dose aspirin on platelet behaviour in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane synthase inhibition potentiates washed platelet activation by endogenous and exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of thromboxane synthetase inhibition on arachidonate metabolism and platelet behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of indomethacin and dazoxiben on intravascular platelet aggregation in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of dazoxiben on platelet-vessel was interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of Dazoxiben Hydrochloride powder
Technical Support Center: Dazoxiben Hydrochloride
Welcome to the technical support center for this compound. This resource provides comprehensive guidance on the long-term storage, stability, and handling of this compound powder for research and development purposes.
Troubleshooting Guides and FAQs
This section addresses common questions and issues that researchers may encounter during the storage and use of this compound powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1]
Q2: How long can I store this compound powder?
A2: When stored at the recommended -20°C, the powder is reported to be stable for up to 3 years from the date of receipt. For solutions, it is recommended to store them at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.
Q3: What are the initial signs of degradation in this compound powder?
A3: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, clumping of the powder, or a noticeable odor. Any change in the physical appearance of the powder should prompt a purity check.
Q4: My this compound powder has been briefly exposed to room temperature. Is it still usable?
A4: Short-term exposure to room temperature is generally not expected to cause significant degradation. However, for quantitative experiments, it is advisable to re-qualify the material using a suitable analytical method, such as HPLC, to confirm its purity before use.
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in water (≥ 100 mg/mL) and DMSO (25 mg/mL).[2] When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Store aliquots at -80°C.[3] |
| Reduced potency or activity | Improper long-term storage leading to degradation of the powder. | Verify the storage conditions. Ensure the container is tightly sealed and protected from light. If degradation is suspected, perform a purity analysis (e.g., HPLC) and compare it to the certificate of analysis. |
| Change in powder appearance (color, texture) | Exposure to light, moisture, or elevated temperatures. | Discard the powder if significant changes are observed. Review storage procedures to prevent future occurrences. Ensure the use of desiccants in storage containers if high humidity is a concern. |
| Poor solubility in recommended solvents | Use of non-anhydrous solvents (especially DMSO) or potential degradation. | Use fresh, high-purity, anhydrous solvents for preparing solutions.[1] If solubility issues persist, it may indicate degradation of the powder. |
Stability Overview and Data
While specific public data on the degradation kinetics of this compound is limited, the following table summarizes the recommended storage conditions and expected stability based on available information.
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Relative Humidity | Light Conditions | Expected Stability | Reference |
| Powder | -20°C | Low (with desiccant) | Protected from light | Up to 3 years | |
| Solution in DMSO/Water | -80°C | N/A | Protected from light | Up to 1 year | |
| Solution in DMSO/Water | -20°C | N/A | Protected from light | Up to 1 month | [3][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and stability of this compound. This method should be validated in your laboratory to ensure its suitability for your specific application.
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.
-
Prepare samples of the this compound powder under investigation at the same concentration.
-
Run a gradient elution to separate the parent compound from any potential impurities or degradants.
-
The purity is assessed by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualizations
Potential Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure, which includes an ether linkage and a carboxylic acid group, making it susceptible to hydrolysis.
A potential hydrolytic degradation pathway for this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study on this compound powder.
References
Addressing variability in animal models treated with Dazoxiben Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dazoxiben Hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of thromboxane synthase.[1][2][3] By blocking this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[4] This inhibition leads to a decrease in TXA2 levels and a potential redirection of PGH2 metabolism towards the production of other prostaglandins like prostacyclin (PGI2), which is a vasodilator and inhibitor of platelet aggregation.[5][6]
Q2: What are the expected physiological effects of this compound in animal models?
A2: In various animal models, Dazoxiben has been shown to possess antithrombotic activity, enhance coronary vasodilation in response to arachidonic acid, and reduce pulmonary hypertension induced by endotoxins.[7][8][9] It has been observed to prolong the time for occlusive thrombi to form in canine coronary arteries.[7] However, its effects on basal blood pressure and heart rate can be variable.[10][11]
Q3: Why am I observing high variability in the response to this compound between my animal subjects?
A3: Inter-animal variability is a known challenge in preclinical research.[12][13] Several factors can contribute to variable responses to this compound:
-
Genetic and Phenotypic Differences: Even within inbred strains, minor genetic and phenotypic variations can lead to differences in drug metabolism and receptor sensitivity.[12]
-
Physiological State: The baseline physiological state of the animal, including stress levels, can influence the outcome.
-
Drug Metabolism: Differences in the activity of drug-metabolizing enzymes can lead to variations in the plasma concentration and half-life of Dazoxiben.
-
Pathophysiological Model: The nature and severity of the induced disease model can significantly impact the drug's efficacy.
-
Redirection of Prostaglandin Metabolism: As a thromboxane synthase inhibitor, Dazoxiben can cause an accumulation of PGH2.[4] The extent to which PGH2 is converted to other vasoactive prostaglandins can vary between animals, leading to different net effects.
Q4: Can this compound lose its effectiveness over time with chronic dosing?
A4: While the provided search results do not contain specific studies on tachyphylaxis with chronic Dazoxiben administration, the potential for compensatory mechanisms to arise in biological systems is a recognized phenomenon. Researchers should consider incorporating study designs that can detect such effects, such as including staggered treatment initiation groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in platelet aggregation inhibition. | 1. Individual differences in platelet sensitivity. 2. Inconsistent drug administration or absorption. 3. Accumulation of PGH2, which can itself act as a platelet agonist. [4] | 1. Increase sample size to improve statistical power.2. Ensure consistent dosing technique and vehicle . Consider monitoring plasma drug levels.3. Measure both TXB2 and other prostanoids (e.g., PGE2, PGF2α) to understand the redirection of the metabolic pathway.[5] |
| Inconsistent effects on blood pressure. | 1. Complex interplay of vasoactive mediators. The net effect on blood pressure depends on the balance between reduced TXA2 (vasoconstrictor) and potentially increased PGI2 (vasodilator).[6]2. Anesthesia and surgical stress can influence cardiovascular parameters. | 1. Measure multiple vasoactive mediators to get a clearer picture of the overall hemodynamic changes.2. Use telemetry for conscious animal monitoring to minimize stress-induced artifacts.3. Ensure a stable and consistent level of anesthesia if used. |
| Lack of expected antithrombotic effect. | 1. Insufficient dose. 2. The specific thrombotic model is not primarily driven by thromboxane A2. 3. Incomplete inhibition of thromboxane synthase. [14] | 1. Perform a dose-response study to determine the optimal dose for your model.2. Confirm the role of TXA2 in your model using other pharmacological tools or genetic models if possible.3. Measure plasma or serum thromboxane B2 (TXB2) levels (the stable metabolite of TXA2) to confirm target engagement.[15][16] |
| Unexpected adverse effects. | 1. Off-target effects (though Dazoxiben is considered selective). 2. Toxicity at high doses. Studies in rats have shown some evidence of nephrosis at high doses (300 mg/kg/day).[17] | 1. Reduce the dose and re-evaluate the therapeutic window.2. Conduct histopathological analysis of key organs at the end of the study.3. Review the literature for any known off-target effects of imidazole-containing compounds. |
Experimental Protocols
Measurement of Thromboxane B2 (TXB2) Levels to Confirm Target Engagement
Objective: To verify the inhibitory effect of this compound on thromboxane synthase by measuring the concentration of its stable metabolite, TXB2, in plasma or serum.
Methodology:
-
Blood Collection:
-
Collect blood samples from animals at baseline (before Dazoxiben administration) and at various time points post-administration.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA). For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the samples at 1000-2000 x g for 15 minutes at 4°C.
-
Aspirate the plasma or serum and store at -80°C until analysis.
-
-
Sample Analysis:
-
Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit for TXB2 quantification.
-
Follow the manufacturer's instructions for the assay protocol, including sample dilution, standard curve preparation, and incubation times.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of TXB2 in each sample based on the standard curve.
-
Compare the post-treatment TXB2 levels to the baseline levels to determine the percentage of inhibition.
-
Visualizations
Signaling Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dazoxiben - Wikipedia [en.wikipedia.org]
- 4. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dazoxiben, an inhibitor of thromboxane synthetase, on forearm vasoconstriction in response to cold stimulation, and on human blood vessel prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the thromboxane synthetase inhibitor UK-37,248 (dazoxiben) upon platelet aggregation, coronary artery thrombosis and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dazoxiben, a specific inhibitor of thromboxane synthetase, on acute pulmonary responses to E. coli endotoxin in anaesthetized cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of dazoxiben, a specific inhibitor of thromboxane synthetase, on acute pulmonary responses to E. coli endotoxin in anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the selective thromboxane synthetase inhibitor, dazoxiben, on cyclic flow variations in stenosed canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Failure of drugs that selectively inhibit thromboxane synthesis to modify endotoxin shock in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dazoxiben, a prototype inhibitor of thromboxane synthesis, has little toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dazoxiben Hydrochloride Dosage for Mouse Models of Thrombosis
Welcome to the technical support center for the use of Dazoxiben Hydrochloride in pre-clinical thrombosis research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental protocols for mouse models of thrombosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for a mouse model of thrombosis?
There is no universally established optimal dosage of this compound for mouse models of thrombosis in published literature. However, based on studies in other small animal models, a starting point for dose-finding studies can be extrapolated. A study in rabbits demonstrated an anti-thrombotic effect at a dose of 2 mg/kg administered intravenously.[1][2][3] It is recommended to perform a pilot study with a range of doses (e.g., 1, 5, and 10 mg/kg) to determine the optimal effective and well-tolerated dose in your specific mouse model.
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of thromboxane synthase.[4] This enzyme is crucial for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2) in platelets. TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[5] By inhibiting thromboxane synthase, Dazoxiben reduces the levels of TXA2, thereby decreasing platelet activation and aggregation, which are key events in the formation of a thrombus.
Q3: How should I prepare this compound for administration to mice?
This compound is soluble in both water and dimethyl sulfoxide (DMSO).[4] For intravenous or intraperitoneal injection, it is advisable to dissolve the compound in sterile saline. If using DMSO for initial solubilization due to high concentration requirements, ensure the final concentration of DMSO administered to the animal is minimal (typically less than 5%) to avoid solvent toxicity. Always use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[4]
Q4: Which route of administration is most effective for this compound in a mouse thrombosis model?
Intravenous (IV) administration is often used in acute thrombosis models to ensure rapid and complete bioavailability.[1][3] Intraperitoneal (IP) injection is another common and less technically demanding alternative. Oral administration is also possible as Dazoxiben is orally active, which may be suitable for studies investigating prophylactic effects over a longer duration.[4] The choice of administration route will depend on the specific design of your experiment.
Q5: What are some common issues when performing a ferric chloride (FeCl3)-induced carotid artery thrombosis model in mice?
The FeCl3-induced thrombosis model is widely used but can have variability.[6] Common issues include:
-
Inconsistent thrombus formation: The concentration of FeCl3 and the application time are critical. Higher concentrations generally lead to faster and more stable thrombus formation.[7][8] It is important to standardize the size of the filter paper used and the saturation with the FeCl3 solution.
-
Vessel perforation: The carotid artery is delicate. Careful surgical technique is required to avoid damaging the vessel wall during isolation.
-
Variability between mouse strains: Different mouse strains can exhibit different sensitivities to FeCl3-induced thrombosis.[8] It is important to use a consistent strain for all experiments.
Troubleshooting Guides
Problem: High variability in thrombus formation time between animals in the same treatment group.
-
Possible Cause 1: Inconsistent FeCl3 Application.
-
Solution: Ensure the filter paper is cut to a consistent size and is fully saturated with the FeCl3 solution for each animal. The duration of application to the carotid artery must be precisely timed.
-
-
Possible Cause 2: Variation in Surgical Technique.
-
Solution: Standardize the surgical procedure. Ensure the degree of vessel dissection and handling is consistent across all animals. Minimize trauma to the artery before FeCl3 application.
-
-
Possible Cause 3: Animal-to-Animal Physiological Variation.
-
Solution: While some biological variability is expected, ensure that all mice are of a similar age and weight. Acclimatize the animals to the laboratory environment before the experiment.
-
Problem: No significant anti-thrombotic effect observed with this compound treatment.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The administered dose may be too low. Perform a dose-response study with increasing concentrations of this compound to identify an effective dose.
-
-
Possible Cause 2: Inappropriate Timing of Administration.
-
Possible Cause 3: Poor Bioavailability.
-
Solution: If using oral or IP routes, consider that absorption rates can vary. For initial studies, IV administration is recommended to ensure direct delivery into the circulation.
-
Data Presentation
Table 1: this compound Dosage in Animal Models of Thrombosis
| Animal Model | Drug | Dosage | Route of Administration | Key Finding | Reference |
| Rabbit | Dazoxiben | 2 mg/kg | Intravenous | Reduced platelet accumulation in arterial thrombosis. | [1][3] |
| Rabbit | Dazoxiben | 8.6 µmole/kg | Intravenous | Prevented arachidonic acid-induced thrombotic sudden death. | [10] |
| Rabbit | CGS 13080 (Thromboxane Synthase Inhibitor) | 2 mg/kg | Intravenous | Enhanced the thrombolytic effect of tPA. | [9] |
| Mouse | SQ29548 (Thromboxane Receptor Antagonist) | 1 mg/kg | Not Specified | Reduced thrombus size in a venous thrombosis model. | [11] |
Experimental Protocols
Detailed Methodology: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model for Testing this compound
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Perform a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer the desired dose (e.g., via a tail vein injection for IV or an IP injection) at a predetermined time (e.g., 15 minutes) before the induction of thrombosis. The vehicle control group should receive an equivalent volume of saline.
-
-
Thrombosis Induction:
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of FeCl3 solution (e.g., 10%) on the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).[12]
-
After the application time, remove the filter paper and rinse the artery with sterile saline.
-
-
Thrombus Monitoring and Analysis:
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
Record the time to complete occlusion (cessation of blood flow).
-
At the end of the experiment, the arterial segment containing the thrombus can be excised, and the thrombus can be weighed or analyzed histologically.
-
Visualizations
Caption: Dazoxiben's mechanism of action in inhibiting thrombosis.
Caption: Experimental workflow for Dazoxiben in a mouse thrombosis model.
Caption: Troubleshooting decision tree for Dazoxiben experiments.
References
- 1. Acute arterial thrombosis in rabbits: reduced platelet accumulation after treatment with thromboxane synthetase inhibitor this compound, (UK-37, 248-01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute arterial thrombosis in rabbits: Reduced platelet accumulation after treatment with this compound (UK 37,248-01) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute arterial thrombosis in rabbits: reduced platelet accumulation after treatment with this compound (UK 37,248-01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of thromboxane synthase inhibition on the thrombolytic action of tissue-type plasminogen activator in a rabbit model of peripheral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dazoxiben, UK 38,485 and aspirin: duration of effect for preventing thrombotic sudden death in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of thromboxane-dependent platelet activation in venous thrombosis: Aspirin effects in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating Dazoxiben Hydrochloride in vitro data to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dazoxiben Hydrochloride. The content addresses common challenges encountered when translating in vitro findings to in vivo experimental models.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
Issue 1: Potent in vitro inhibition of thromboxane synthase does not translate to a strong anti-platelet aggregation effect in vitro.
-
Question: I've confirmed that this compound is potently inhibiting thromboxane B2 (TXB2) production in my platelet-rich plasma (PRP) assay, but I'm not observing a corresponding strong inhibition of platelet aggregation induced by agonists like arachidonic acid. Why is this happening?
-
Possible Causes and Solutions:
-
Redirection of Prostaglandin Endoperoxide Metabolism: Dazoxiben inhibits thromboxane synthase, leading to an accumulation of its substrate, prostaglandin H2 (PGH2). This PGH2 can then be shunted towards the synthesis of other prostaglandins like PGE2 and PGD2.[1] While PGD2 is generally considered anti-aggregatory, PGE2 can potentiate platelet aggregation in response to other agonists.[1]
-
Troubleshooting Step: Measure the levels of PGE2 and PGD2 in your assay supernatant using LC-MS/MS. An elevated PGE2/PGD2 ratio could explain the persistent platelet activation.
-
-
"Responder" vs. "Non-responder" Phenomenon: Studies have shown that the anti-aggregatory effect of Dazoxiben can vary among individuals.[1] In "non-responder" individuals, the pro-aggregatory effects of accumulated PGH2 and increased PGE2 may overcome the anti-aggregatory effect of reduced TXA2.
-
Troubleshooting Step: If possible, screen platelet donors to identify "responders" for your experiments. Alternatively, consider using a combination of a thromboxane synthase inhibitor and a thromboxane receptor antagonist to block the effects of both TXA2 and PGH2.[2]
-
-
Agonist Concentration: The concentration of the platelet agonist used can significantly impact the observed effect of Dazoxiben. At high agonist concentrations, the inhibitory effect of Dazoxiben may be overcome.
-
Troubleshooting Step: Perform a dose-response curve with your platelet agonist to determine the optimal concentration for observing the inhibitory effects of Dazoxiben.
-
-
Issue 2: Significant reduction in plasma/serum TXB2 levels in vivo, but minimal or no therapeutic effect observed.
-
Question: My in vivo study in an animal model (or human clinical trial) shows a significant reduction in systemic TXB2 levels after Dazoxiben administration, but the expected therapeutic outcome (e.g., improved blood flow in Raynaud's phenomenon, prevention of thrombosis) is not being achieved. What could be the reason for this discrepancy?
-
Possible Causes and Solutions:
-
High Platelet Thromboxane Generation Capacity: Platelets have a very high capacity to generate thromboxane A2. Even with substantial inhibition of thromboxane synthase, the remaining enzyme activity might be sufficient to produce enough TXA2 to initiate a biological response, especially under strong pathological stimuli.[3] Studies have shown that near-complete inhibition of serum TXB2 is required to influence thromboxane-dependent platelet activation in vivo.[3]
-
Troubleshooting Step: Increase the dose of Dazoxiben to achieve a more profound and sustained inhibition of thromboxane synthesis. Monitor both ex vivo TXB2 production (in response to an agonist) and in vivo TXB2 metabolites to assess the degree of inhibition.
-
-
Alternative Pro-aggregatory Pathways: The pathophysiology of the disease model you are studying may not be solely dependent on thromboxane A2. Other pathways, such as those mediated by ADP, collagen, or thrombin, can still induce platelet aggregation and vasoconstriction.
-
Troubleshooting Step: Investigate the role of other signaling pathways in your disease model. Consider combination therapy with agents that target other platelet activation pathways. For example, the combination of a thromboxane synthase inhibitor and a thromboxane receptor antagonist has been shown to be more effective.[4]
-
-
Tissue-Specific Effects: Dazoxiben may exhibit different inhibitory potencies in different tissues. For example, higher concentrations of Dazoxiben are required to inhibit TXB2 production in rat kidney glomeruli compared to whole blood.[5] The local concentration of Dazoxiben at the site of action may not be sufficient to elicit a therapeutic effect, even if systemic TXB2 levels are reduced.
-
Troubleshooting Step: If feasible, measure Dazoxiben concentrations in the target tissue to correlate with the observed pharmacological effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme thromboxane synthase.[5] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. By inhibiting this enzyme, Dazoxiben reduces the production of TXA2.
Q2: What are the expected effects of Dazoxiben on prostaglandin profiles in vitro?
A2: Inhibition of thromboxane synthase by Dazoxiben leads to an accumulation of PGH2. This substrate is then redirected to other prostaglandin pathways, resulting in an increased synthesis of prostaglandins such as PGE2, PGD2, and PGF2α.[1]
Q3: Why do some clinical trials with Dazoxiben in Raynaud's syndrome show conflicting results?
A3: While some studies have reported a significant clinical improvement in patients with Raynaud's syndrome treated with Dazoxiben[6][7], others have found no significant difference compared to placebo in terms of reducing the frequency or severity of vasospastic attacks.[8][9] This discrepancy may be due to the multifactorial nature of Raynaud's phenomenon, which may not be solely driven by thromboxane A2. Additionally, the "responder" versus "non-responder" phenomenon observed in vitro may also play a role in the variable clinical efficacy.
Q4: What is the difference between a thromboxane synthase inhibitor like Dazoxiben and a thromboxane receptor antagonist?
A4: A thromboxane synthase inhibitor like Dazoxiben blocks the production of thromboxane A2. A thromboxane receptor antagonist, on the other hand, blocks the thromboxane receptor (TP receptor), preventing both thromboxane A2 and its precursor, prostaglandin H2, from exerting their effects.[2] Combining both mechanisms can lead to a more potent antiplatelet effect.[2][4]
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Biological System | Parameter Measured | IC50 Value | Reference |
| Clotting human whole blood | TXB2 production | 0.3 µg/mL | [5] |
| Rat whole blood | TXB2 production | 0.32 µg/mL | [5] |
| Rat kidney glomeruli | TXB2 production | 1.60 µg/mL | [5] |
| Washed human platelet suspensions (thrombin-stimulated) | TX formation | 0.7 µM | [10] |
| Human platelet-rich plasma (collagen-induced) | TXB2 formation | Not specified, but inhibitory | [10] |
| Whole blood (collagen/arachidonic acid-induced) | TXB2 production | 765 ± 54 µM | [11] |
Table 2: Summary of In Vivo Effects of this compound in Raynaud's Syndrome Clinical Trials
| Study | Dosage | Key Findings | Reference |
| Belch et al., 1983 | 400 mg/day for 6 weeks | Significant clinical improvement. No change in hand temperature. Lowered plasma TXB2 levels. | [6][7] |
| Ettinger et al., 1984 | Not specified | No significant difference from placebo in subjective improvement or episode rate. | [8] |
| Luderer et al., 1984 | 100 mg q.i.d. for 2 weeks | No improvement in fingertip blood flow or symptoms. Small decrease in vasospastic attacks in idiopathic Raynaud's. | [9] |
| Jones et al., 1983 | Not specified | Quicker recovery after cold challenge. No significant long-term change in finger-skin temperature or attack severity. 65% reduction in TXB2 and 40% increase in 6-oxo-PGF1α. | [12] |
Experimental Protocols
1. In Vitro Platelet Aggregation Assay
-
Objective: To assess the effect of this compound on platelet aggregation in response to an agonist.
-
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP, obtained by centrifuging the remaining blood at a high speed, e.g., 2000 x g for 15 minutes) to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Incubation with Dazoxiben: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Platelet Aggregation Measurement: Place the PRP samples in an aggregometer. Add a platelet agonist (e.g., arachidonic acid, collagen, ADP) and record the change in light transmittance over time. The extent of aggregation is quantified as the maximum percentage change in light transmittance.
-
Data Analysis: Compare the aggregation curves and maximal aggregation percentages between Dazoxiben-treated and vehicle-treated samples.
-
2. Thromboxane B2 (TXB2) Measurement by ELISA
-
Objective: To quantify the concentration of TXB2, the stable metabolite of TXA2, in plasma, serum, or cell culture supernatant.
-
Methodology:
-
Sample Collection and Preparation: Collect blood samples in the presence of an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo TXA2 formation. Centrifuge to obtain plasma. For serum, allow blood to clot at 37°C for a defined period before centrifugation. Cell culture supernatants can be used directly or after dilution.
-
ELISA Procedure: Use a commercial competitive ELISA kit for TXB2.[13][14][15]
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated TXB2 to each well.
-
Add a primary antibody specific for TXB2. During incubation, the TXB2 in the sample competes with the HRP-conjugated TXB2 for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of TXB2 in the sample. Calculate the TXB2 concentration by comparing the sample absorbance to a standard curve.
-
3. Prostaglandin Measurement by LC-MS/MS
-
Objective: To simultaneously quantify multiple prostaglandins (e.g., PGE2, PGD2, PGF2α) in biological samples.
-
Methodology:
-
Sample Preparation:
-
Add internal standards (deuterated versions of the prostaglandins of interest) to the samples.
-
Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins from the sample matrix.
-
Elute the prostaglandins and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different prostaglandins using a suitable chromatography column and mobile phase gradient.[16][17]
-
Detect and quantify the prostaglandins using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each prostaglandin and its internal standard.
-
-
Data Analysis: Generate calibration curves for each prostaglandin using the peak area ratios of the analyte to its internal standard. Calculate the concentration of each prostaglandin in the samples based on these calibration curves.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an in vitro platelet aggregation assay.
Caption: Logical relationship of in vitro to in vivo translation challenges.
References
- 1. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled double-blind trial of dazoxiben and nifedipine in the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of thromboxane synthetase inhibition in Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 11. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of dazoxiben, a thromboxane synthetase inhibitor on skin-blood flow following cold challenge in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. interchim.fr [interchim.fr]
- 15. mybiosource.com [mybiosource.com]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dazoxiben Hydrochloride vs. Aspirin: A Comparative Guide to Platelet Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Dazoxiben Hydrochloride and Aspirin in their capacity to inhibit platelet aggregation. The information presented is supported by experimental data to aid in research and development endeavors.
Executive Summary
Aspirin and this compound both interfere with the arachidonic acid cascade to inhibit platelet aggregation, but through distinct mechanisms. Aspirin acts as a non-selective, irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby blocking the formation of prostaglandin endoperoxides, the precursors to thromboxane A2 (TXA2). Dazoxiben, in contrast, is a selective inhibitor of thromboxane synthetase, the enzyme that converts prostaglandin endoperoxides into TXA2. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles and effects on platelet function and prostaglandin metabolism.
Mechanism of Action: A Tale of Two Inhibitors
The signaling pathway for platelet aggregation initiated by arachidonic acid is a critical target for antiplatelet therapies. Both aspirin and dazoxiben intervene in this pathway, but at different key enzymatic steps.
Aspirin irreversibly acetylates a serine residue in the active site of the COX-1 enzyme.[1] This acetylation blocks the access of arachidonic acid to the enzyme's catalytic site, thereby preventing its conversion to prostaglandin G2 (PGG2) and subsequently prostaglandin H2 (PGH2).[1] As platelets lack a nucleus, they are unable to synthesize new COX-1, meaning the inhibitory effect of aspirin persists for the entire lifespan of the platelet (approximately 7-10 days).[2]
Dazoxiben, on the other hand, acts downstream of COX-1. It selectively inhibits thromboxane synthetase, the enzyme responsible for the conversion of PGH2 to the potent platelet agonist, Thromboxane A2 (TXA2).[3][4] This targeted inhibition of TXA2 synthesis is its primary antiplatelet mechanism. A notable consequence of this selective inhibition is the potential for redirection of the accumulated PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), in endothelial cells, which is a potent inhibitor of platelet aggregation.[5]
Comparative Efficacy: Insights from Experimental Data
The following tables summarize quantitative data from clinical studies comparing the effects of this compound and Aspirin on various parameters of platelet function.
Table 1: Effect on Platelet Aggregation
| Drug & Dosage | Agonist | Inhibition of Platelet Aggregation | Study |
| Dazoxiben (100 mg) | Collagen | Reduced maximal rate of aggregation, but less than aspirin. | Ylikorkala et al., 1983[6] |
| ADP | No effect on secondary aggregation. | Ylikorkala et al., 1983[6] | |
| Aspirin (250 mg) | Collagen | Significant reduction in maximal rate of aggregation. | Ylikorkala et al., 1983[6] |
| ADP | Abolished secondary aggregation. | Ylikorkala et al., 1983[6] | |
| Aspirin (1000 mg) | Collagen | Significant reduction in maximal rate of aggregation. | Ylikorkala et al., 1983[6] |
| ADP | Abolished secondary aggregation. | Ylikorkala et al., 1983[6] | |
| Dazoxiben | Arachidonic Acid | Prevented aggregation in "responders" but not "non-responders". | Dale et al., 1985[7] |
| Low-dose Aspirin | Arachidonic Acid | Comparable effects to dazoxiben in inhibiting release reaction. | Dale et al., 1985[7] |
Table 2: Effect on Bleeding Time and Prostaglandin Metabolites
| Drug & Dosage | Bleeding Time | Plasma Thromboxane B2 (TxB2) | Plasma 6-keto-PGF1α (Prostacyclin metabolite) | Study |
| Dazoxiben (100 mg) | Prolonged | No significant change | Rose | Ylikorkala et al., 1983[6] |
| Aspirin (250 mg) | Prolonged | Significantly reduced | Reduced | Ylikorkala et al., 1983[6] |
| Aspirin (1000 mg) | Prolonged | Significantly reduced | Reduced | Ylikorkala et al., 1983[6] |
| Dazoxiben | Not Reported | Reduced by ~80% (in vitro and ex vivo) | Not Reported | Goldman et al., 1983[8] |
Table 3: Potency of Dazoxiben in Inhibiting Thromboxane Production
| Parameter | Value | Study |
| IC50 for TxB2 production in clotting human whole blood | 0.3 µg/mL | Patrignani et al., 1983 |
Experimental Protocols
A standardized method for assessing platelet aggregation is crucial for comparing the efficacy of antiplatelet agents. The following is a generalized protocol for a light transmission aggregometry (LTA) assay, which is considered the gold standard.
Detailed Methodology for Light Transmission Aggregometry (LTA)
-
Blood Collection: Whole blood should be collected by venipuncture into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.
-
Platelet-Rich Plasma (PRP) Preparation: The citrated whole blood is centrifuged at a low speed (150-200 x g) for 10-15 minutes at room temperature to obtain PRP. The supernatant (PRP) is carefully collected.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (>2000 x g) for 15 minutes to obtain PPP, which is used as a blank for the aggregometer.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and, if necessary, adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Inhibitors: PRP is pre-incubated with either this compound, Aspirin (at various concentrations), or a vehicle control for a specified period at 37°C.
-
Aggregometer Calibration: The aggregometer is calibrated using PRP to set the 0% light transmission and PPP for 100% light transmission.
-
Initiation of Aggregation: A platelet agonist (e.g., collagen, ADP, or arachidonic acid) is added to the PRP in the aggregometer cuvette, and the change in light transmittance is recorded over time.
-
Data Analysis: The extent of platelet aggregation is quantified by measuring the maximal change in light transmittance. Other parameters such as the slope of the aggregation curve and the lag time can also be analyzed.
Conclusion
This compound and Aspirin both effectively inhibit platelet aggregation but through different mechanisms of action. Aspirin's irreversible and non-selective inhibition of COX-1 provides a long-lasting antiplatelet effect. Dazoxiben's selective inhibition of thromboxane synthetase offers a more targeted approach, potentially allowing for the beneficial effects of other prostaglandins like PGI2. The choice between these agents in a research or clinical setting will depend on the specific therapeutic goal and the desired pharmacological profile. The provided experimental data and protocols offer a foundation for further investigation and comparison of these and other antiplatelet agents.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The British Journal of Clinical Pharmacology Editors' Report for 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. nirtopac.2cqr.co.in [nirtopac.2cqr.co.in]
- 8. cqvip.com [cqvip.com]
A Comparative Analysis of Dazoxiben Hydrochloride and Ozagrel: Thromboxane Synthase Inhibitors
In the landscape of antiplatelet and vasoactive therapeutic agents, Dazoxiben Hydrochloride and Ozagrel emerge as significant molecules targeting thromboxane synthesis. Both compounds are potent and selective inhibitors of thromboxane A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade that leads to the production of the pro-aggregatory and vasoconstrictive agent, TXA2. This guide provides a comparative overview of this compound and Ozagrel, presenting available experimental data, detailing methodologies of key experiments, and visualizing the underlying biochemical pathways and workflows. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of these two compounds.
Mechanism of Action: Competitive Inhibition of Thromboxane Synthase
Both Dazoxiben and Ozagrel exert their primary pharmacological effect by competitively inhibiting thromboxane synthase (TXAS), a member of the cytochrome P450 family of enzymes.[1] By binding to the active site of TXAS, these drugs prevent the conversion of prostaglandin H2 (PGH2) into thromboxane A2. A comparative molecular modeling study suggests that both molecules interact with the heme group within the enzyme's active site, a characteristic interaction for competitive inhibitors of this enzyme.[1][2] The inhibition of TXA2 synthesis leads to a reduction in platelet aggregation and vasodilation, which are the key therapeutic outcomes.[1]
dot
Caption: Inhibition of the Thromboxane A2 signaling pathway.
Comparative Efficacy: A Review of In Vitro and In Vivo Data
Direct head-to-head comparative studies of Dazoxiben and Ozagrel are limited in publicly available literature. However, data from individual studies provide insights into their relative potency and effects. It is crucial to note that variations in experimental models and conditions preclude a direct, definitive comparison of the absolute values presented below.
| Parameter | This compound | Ozagrel | Experimental System |
| Thromboxane Synthase Inhibition (IC50) | 0.3 µg/mL | 4 nM and 11 nM | Clotting human whole blood (Dazoxiben); Rabbit platelets (Ozagrel) |
| Inhibition of Platelet Aggregation | Increased collagen threshold from 4.8 to 10.6 mg/mL | IC50 of 53.12 µM (Arachidonic Acid-induced) | Ex vivo human blood (Dazoxiben); In vitro (Ozagrel) |
| Inhibition of TXA2 Generation (ID50) | Not available | 0.3 mg/kg (p.o.) | In vivo (rats) |
Note: The IC50 and ID50 values are from separate studies and are not directly comparable due to differing experimental conditions.
Experimental Protocols
Thromboxane B2 Production Assay in Whole Blood
This assay is designed to measure the inhibitory effect of a compound on the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, in whole blood.
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes without anticoagulants to allow for clotting.
-
Incubation: Aliquots of the whole blood are immediately incubated with either the test compound (Dazoxiben or Ozagrel) at various concentrations or a vehicle control. The incubation is typically carried out at 37°C for a specified period (e.g., 60 minutes) to allow for blood clotting and subsequent thromboxane production.[3]
-
Sample Processing: Following incubation, the samples are centrifuged to separate the serum.
-
TXB2 Measurement: The concentration of TXB2 in the serum is quantified using a specific enzyme immunoassay (EIA). The assay is based on the competition between unlabeled TXB2 in the sample and a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on a TXB2-specific antibody.[4][5]
-
Data Analysis: The percentage of inhibition of TXB2 production is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.
dot
Caption: Workflow for determining thromboxane B2 inhibition.
Platelet Aggregation Assay (Collagen-Induced)
This assay measures the ability of a compound to inhibit platelet aggregation induced by collagen.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.[6]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed.[6]
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette and warmed to 37°C. A baseline light transmission is established. The test compound (Dazoxiben or Ozagrel) or vehicle is added and incubated for a short period. Collagen is then added to induce platelet aggregation.[7][8]
-
Data Recording: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.[9]
-
Analysis: The extent of platelet aggregation is quantified by the maximum change in light transmission. The inhibitory effect of the compound is determined by comparing the aggregation in the presence of the compound to that of the vehicle control.
Summary and Conclusion
Both this compound and Ozagrel are effective inhibitors of thromboxane synthase, a key enzyme in the pathway leading to platelet aggregation and vasoconstriction. While direct comparative data is scarce, the available information from separate in vitro and in vivo studies suggests that both compounds exhibit potent inhibitory activity. Ozagrel, based on the limited data, appears to have a lower IC50 for thromboxane synthase inhibition, suggesting higher potency at the enzymatic level. However, differences in experimental systems (human whole blood for Dazoxiben vs. rabbit platelets for Ozagrel) make a direct comparison challenging.
For researchers and drug developers, the choice between these two molecules may depend on the specific therapeutic application, desired pharmacokinetic profile, and the nuances of their off-target effects, which are not detailed here. The experimental protocols provided offer a foundation for conducting direct comparative studies to elucidate the relative potencies and efficacies of this compound and Ozagrel under identical conditions. Such studies would be invaluable in making a definitive assessment of their comparative pharmacological profiles.
References
- 1. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. academic.oup.com [academic.oup.com]
- 7. helena.com [helena.com]
- 8. biodatacorp.com [biodatacorp.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dazoxiben Hydrochloride: A Comparative Analysis of Thromboxane A2 Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dazoxiben Hydrochloride's inhibitory effect on Thromboxane A2 (TXA2) synthase with other relevant inhibitors. The following sections detail quantitative comparisons, in-depth experimental protocols, and visual representations of the associated biological pathways and experimental workflows to support researchers in their understanding and evaluation of this compound.
Introduction to Dazoxiben and Thromboxane A2 Inhibition
Dazoxiben is an imidazole-based, orally active, and selective inhibitor of TXA2 synthase. This enzyme is a key component in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, making its synthesis a critical target for therapeutic intervention in a variety of cardiovascular and thrombotic diseases. By inhibiting TXA2 synthase, Dazoxiben effectively reduces the production of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive effects.
Comparative Inhibitory Potency
The efficacy of this compound as a TXA2 synthase inhibitor has been evaluated in numerous studies, often in comparison with other inhibitors. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or as the negative logarithm of the IC50 (pIC50). A lower IC50 or a higher pIC50 value indicates greater potency.
Below is a summary of the inhibitory potencies of Dazoxiben and other notable TXA2 synthase inhibitors.
| Compound | Type of Inhibitor | pIC50 (Inhibition of TXA2 formation in serum) | IC50 | Reference(s) |
| Dazoxiben | TXA2 Synthase Inhibitor | 5.7 | - | |
| Ozagrel (OKY-046) | TXA2 Synthase Inhibitor | - | 1.1 x 10⁻⁸ M (11 nM) | |
| Ridogrel (R 68070) | Dual TXA2 Synthase Inhibitor and Receptor Antagonist | 7.4 | - | |
| CV-4151 (Isbogrel) | TXA2 Synthase Inhibitor | 6.9 | ID50: 0.04 mg/kg (in rats, oral) | |
| Aspirin | Cyclooxygenase (COX) Inhibitor | 5.3 | - | |
| ZD1542 | Dual TXA2 Synthase Inhibitor and Receptor Antagonist | - | 0.016 µM (human platelet microsomes) |
Signaling Pathway of Thromboxane A2
The synthesis of TXA2 begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. TXA2 synthase then catalyzes the isomerization of PGH2 to TXA2. Once synthesized, TXA2 binds to the thromboxane receptor (TP), a G-protein coupled receptor, initiating a downstream signaling cascade that leads to physiological responses such as platelet aggregation and vasoconstriction.
Caption: Thromboxane A2 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Assay for TXA2 Synthase Inhibition
This protocol describes a common method for evaluating the inhibitory activity of compounds like Dazoxiben on TXA2 synthase in a laboratory setting. The principle of the assay is to measure the production of TXB2, the stable, inactive metabolite of TXA2, in the presence and absence of the test inhibitor.
Materials:
-
Test compound (e.g., this compound)
-
Human platelet microsomes (as a source of TXA2 synthase)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Stop solution (e.g., citric acid or a specific inhibitor)
-
TXB2 ELISA kit
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and arachidonic acid in an appropriate solvent. Prepare serial dilutions of the test compound to determine the IC50 value.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the human platelet microsomes.
-
Add the test compound at various concentrations (or vehicle control).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific duration (e.g., 5-10 minutes).
-
-
Reaction Termination: Stop the enzymatic reaction by adding the stop solution.
-
Measurement of TXB2:
-
Centrifuge the reaction mixture to pellet any precipitates.
-
Collect the supernatant.
-
Quantify the amount of TXB2 in the supernatant using a commercial TXB2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow for Screening TXA2 Synthase Inhibitors
The following diagram illustrates a typical workflow for the screening and validation of potential TXA2 synthase inhibitors.
Caption: A typical workflow for the discovery of TXA2 synthase inhibitors.
Conclusion
This compound is a potent and selective inhibitor of TXA2 synthase. Comparative data indicates its efficacy is in a similar range to other selective inhibitors, though dual-action inhibitors that also target the thromboxane receptor may exhibit greater overall antiplatelet activity. The experimental protocols provided offer a framework for the in vitro validation of Dazoxiben's inhibitory effects and for the screening of novel TXA2 synthase inhibitors. The visualized signaling pathway and experimental workflow provide a clear conceptual understanding of the mechanism of action and the drug discovery process for this class of compounds. This guide serves as a valuable resource for researchers engaged in the study and development of anti-thrombotic agents.
A Comparative Analysis: Dazoxiben Hydrochloride Versus Thromboxane Receptor Antagonists in Modulating Thromboxane Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Dazoxiben Hydrochloride, a thromboxane synthase inhibitor, and thromboxane receptor antagonists. This analysis is supported by experimental data to delineate their respective mechanisms and performance in modulating the thromboxane signaling pathway, a critical mediator of platelet aggregation and vasoconstriction.
Mechanism of Action: A Tale of Two Strategies
The therapeutic modulation of the thromboxane pathway can be achieved through two primary strategies: inhibition of thromboxane synthesis and blockade of its receptor. This compound and thromboxane receptor antagonists epitomize these distinct approaches.
This compound is an orally active, selective inhibitor of thromboxane A2 synthase.[1][2] Its mechanism involves preventing the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), the primary bioactive product of the cyclooxygenase pathway in platelets.[3] This inhibition of TXA2 synthesis leads to a reduction in its potent pro-aggregatory and vasoconstrictive effects.[4]
Thromboxane Receptor Antagonists , on the other hand, function by competitively blocking the thromboxane A2 receptor, also known as the TP receptor.[3][5] This blockade prevents the binding of not only TXA2 but also other prostanoids like PGH2, which can also activate the TP receptor.[3] By antagonizing the receptor, these compounds inhibit the downstream signaling cascade that leads to platelet activation and smooth muscle contraction.
Head-to-Head Efficacy: Insights from In Vitro Studies
Direct comparative studies have provided valuable insights into the differential efficacy of Dazoxiben and thromboxane receptor antagonists. A key study compared the effects of Dazoxiben with the thromboxane receptor antagonist GR32191 on human platelet aggregation in whole blood.
The study revealed that while Dazoxiben effectively inhibited thromboxane A2 formation, it was less effective than GR32191 in inhibiting platelet aggregation induced by collagen.[6] This suggests that even with the inhibition of TXA2 synthesis by Dazoxiben, the precursor PGH2 can still activate TP receptors and induce platelet aggregation, a pathway that is effectively blocked by thromboxane receptor antagonists.
| Compound | Target | pIC50 (Inhibition of TXA2 Formation) | pA2 (Antagonism of U-46619-induced Aggregation) |
| Dazoxiben | Thromboxane Synthase | 5.7 | - |
| GR32191 | Thromboxane Receptor | - | 8.2 |
| Table 1: Comparative in vitro efficacy of Dazoxiben and the thromboxane receptor antagonist GR32191. pIC50 represents the negative logarithm of the molar concentration causing 50% inhibition of the target enzyme. pA2 represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Data sourced from a comparative study on human platelets.[6] |
Clinical Observations with Dazoxiben
Clinical studies with Dazoxiben have demonstrated its activity in vivo. In a double-blind trial involving patients with Raynaud's syndrome, oral administration of Dazoxiben (400 mg/day for 6 weeks) resulted in a significant clinical improvement and a marked reduction in plasma thromboxane B2 levels, the stable metabolite of TXA2.[1][2] Another study showed that Dazoxiben effectively prevented thromboxane production in whole blood.[4] However, it had a weaker effect on platelet reactivity compared to aspirin, potentially because it does not prevent the formation of endoperoxides that can still act on thromboxane receptors.[4]
The Broader Spectrum of Thromboxane Receptor Antagonists
Thromboxane receptor antagonists like terutroban and ramatroban have also been extensively studied. Terutroban has been shown to dose-dependently inhibit platelet aggregation induced by the thromboxane analog U46619 in patients with peripheral arterial disease.[7] Ramatroban acts as a dual antagonist of the thromboxane receptor and the prostaglandin D2 receptor 2 (DP2), offering a broader anti-inflammatory and anti-platelet profile.[8][9] While direct comparative efficacy data against Dazoxiben is limited for these specific antagonists, their mechanism of action provides a more comprehensive blockade of the thromboxane signaling pathway.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Blood Collection and PRP Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma is prepared by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes) to separate platelets from red and white blood cells.[10]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.[10]
-
Incubation with Inhibitors: The PRP is pre-incubated with either Dazoxiben, a thromboxane receptor antagonist, or a vehicle control at 37°C for a specified time.
-
Induction of Aggregation: An agonist, such as arachidonic acid, collagen, or the thromboxane A2 mimetic U46619, is added to the PRP to induce platelet aggregation.[10][11]
-
Measurement: The change in light transmission is recorded over time using an aggregometer. The extent of aggregation is quantified as the maximum percentage change in light transmission.
Vasoconstriction Assay (Isolated Blood Vessel Rings)
This assay assesses the ability of a compound to inhibit agonist-induced contraction of isolated blood vessel segments.
-
Tissue Preparation: A segment of a blood vessel (e.g., human saphenous vein or placental artery) is dissected and cut into rings.[12][13]
-
Mounting in Organ Bath: The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings is recorded using an isometric force transducer.[13]
-
Equilibration and Pre-incubation: The vessel rings are allowed to equilibrate under a resting tension. They are then pre-incubated with either Dazoxiben, a thromboxane receptor antagonist, or a vehicle control for a defined period.
-
Induction of Contraction: A vasoconstrictor agent, such as the thromboxane A2 analog U46619, endothelin-1, or angiotensin II, is added to the organ bath to induce contraction.[12][13]
-
Measurement: The increase in tension is recorded, and the inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced contraction.
Signaling Pathways and Experimental Workflow
Caption: Thromboxane signaling pathway and points of intervention.
Caption: Experimental workflow for comparing drug efficacy.
Conclusion
This compound and thromboxane receptor antagonists represent two distinct and valuable strategies for mitigating the prothrombotic and vasoconstrictive effects of the thromboxane pathway. While Dazoxiben effectively reduces the synthesis of thromboxane A2, its efficacy can be limited by the continued action of prostaglandin endoperoxides on the TP receptor. Thromboxane receptor antagonists, by blocking the common receptor for these prostanoids, offer a more complete inhibition of this signaling axis. The choice between these therapeutic approaches will depend on the specific clinical context and the desired level of pathway modulation. Further research, including direct head-to-head clinical trials, is warranted to fully elucidate the comparative clinical efficacy of these two classes of drugs in various pathological conditions.
References
- 1. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thromboxane Antagonism with terutroban in Peripheral Arterial Disease: the TAIPAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Role of thromboxane A2 in the vasoconstrictor response to endothelin-1, angiotensin II and 5-hydroxytryptamine in human placental vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of thromboxane receptor-induced vasoconstriction in human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben Hydrochloride and Aspirin: A Synergistic Approach in Thrombosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-thrombotic therapies, the combination of Dazoxiben Hydrochloride and Aspirin presents a compelling case for a synergistic interaction that enhances the inhibition of platelet aggregation and thrombosis. This guide provides a comparative analysis of their combined effects versus individual treatments, supported by experimental data, detailed methodologies, and a visual representation of the underlying biochemical pathways.
Comparative Efficacy in Thrombosis Models
The synergistic potential of Dazoxiben and Aspirin lies in their complementary mechanisms of action within the arachidonic acid cascade. Aspirin, a cyclooxygenase (COX) inhibitor, blocks the formation of prostaglandin endoperoxides, the precursors for both pro-aggregatory thromboxane A2 (TXA2) and anti-aggregatory prostacyclin (PGI2). Dazoxiben, a thromboxane synthetase inhibitor, specifically blocks the conversion of prostaglandin endoperoxides to TXA2. This dual-pronged attack not only potently inhibits platelet aggregation but may also redirect prostaglandin metabolism towards the production of vasodilatory and anti-aggregatory prostacyclin.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical and clinical studies, comparing the effects of Dazoxiben, Aspirin, and their combination on various markers of thrombosis.
Table 1: Effect on Platelet Aggregation
| Treatment | Agonist | Species | Percent Inhibition of Platelet Aggregation | Source |
| Dazoxiben | Sodium Arachidonate (NaAA) | Human | Variable ("responders" vs. "non-responders") | [1][2] |
| Low-Dose Aspirin | Sodium Arachidonate (NaAA) | Human | Comparable to Dazoxiben | [1][2] |
| Dazoxiben + Low-Dose Aspirin | Sodium Arachidonate (NaAA) | Human | Greater than either drug alone | [1][2] |
| Dazoxiben | ADP | Human | No significant effect | [1][2] |
| Low-Dose Aspirin | ADP | Human | No significant effect | [1][2] |
| Dazoxiben + Low-Dose Aspirin | ADP | Human | Greater than either drug alone | [1][2] |
| Dazoxiben | Adrenaline | Human | Significant inhibition | [1][2] |
| Low-Dose Aspirin | Adrenaline | Human | Significant inhibition | [1][2] |
| Dazoxiben + Low-Dose Aspirin | Adrenaline | Human | Greater than either drug alone | [1][2] |
| Dazoxiben | Collagen | Human | Reduced maximal rate | [3] |
| Aspirin | Collagen | Human | Greater reduction than Dazoxiben | [3] |
Table 2: In Vivo Effects on Thrombosis and Hemostasis
| Treatment | Model | Species | Key Findings | Source |
| Dazoxiben (2 mg/kg) | Electrically induced carotid artery thrombosis | Rabbit | Reduced platelet accumulation | |
| Aspirin (10 mg/kg) | Electrically induced carotid artery thrombosis | Rabbit | Reduced platelet accumulation | |
| Dazoxiben | Bleeding Time | Human | Prolonged | [3] |
| Aspirin | Bleeding Time | Human | Prolonged | [3] |
Table 3: Effects on Prostaglandin Metabolism
| Treatment | Parameter | Species | Effect | Source |
| Dazoxiben | Plasma Thromboxane B2 (TxB2) | Human | No significant change | [3] |
| Aspirin (high dose) | Plasma Thromboxane B2 (TxB2) | Human | Reduced | [3] |
| Dazoxiben | Plasma 6-keto-PGF1α (Prostacyclin metabolite) | Human | Increased | [3] |
| Aspirin (high dose) | Plasma 6-keto-PGF1α (Prostacyclin metabolite) | Human | Reduced | [3] |
| Dazoxiben | Thromboxane production in clotting whole blood | Human | Effectively prevented | [3] |
| Aspirin | Thromboxane production in clotting whole blood | Human | Effectively prevented | [3] |
| Dazoxiben | 6-keto-PGF1α formation in clotting whole blood | Human | More than doubled | [3] |
| Aspirin | 6-keto-PGF1α formation in clotting whole blood | Human | Decreased by 95% | [3] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and experimental designs, the following diagrams are provided in DOT language.
Signaling Pathway of Dazoxiben and Aspirin
Caption: Mechanism of Action of Dazoxiben and Aspirin.
Experimental Workflow for In Vivo Thrombosis Model
Caption: In Vivo Thrombosis Model Workflow.
Experimental Protocols
A detailed understanding of the methodologies is crucial for the interpretation and replication of experimental findings.
Arachidonic Acid-Induced Thrombosis Model in Rabbits
This in vivo model assesses the efficacy of anti-thrombotic agents in preventing acute thrombosis.
1. Animal Preparation:
-
Male New Zealand White rabbits are anesthetized, typically with a combination of ketamine and xylazine.
-
A jugular vein is cannulated for the administration of drugs and arachidonic acid.
2. Drug Administration:
-
Animals are divided into treatment groups: vehicle control, Dazoxiben, Aspirin, and Dazoxiben + Aspirin.
-
The respective agents are administered intravenously at predetermined doses and time points before the induction of thrombosis.
3. Induction of Thrombosis:
-
A lethal dose of arachidonic acid (e.g., 1.0 mg/kg) is injected intravenously. Arachidonic acid is rapidly converted to thromboxane A2, leading to widespread platelet aggregation, pulmonary thromboembolism, and subsequent death.
4. Endpoint Measurement:
-
The primary endpoint is survival. The number of surviving animals in each treatment group is recorded.
-
Secondary endpoints may include measurements of plasma TxB2 levels and platelet counts before and after arachidonic acid infusion.
Platelet Aggregation Assay (In Vitro)
This assay measures the ability of a substance to inhibit platelet aggregation in response to various agonists.
1. Sample Preparation:
-
Whole blood is collected from human volunteers or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.
2. Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
A baseline is established, and then the test compound (Dazoxiben, Aspirin, or their combination) or vehicle is added and incubated for a specific period.
-
An agonist (e.g., sodium arachidonate, ADP, collagen, adrenaline) is added to induce platelet aggregation.
-
The change in light transmission is recorded over time.
3. Data Analysis:
-
The maximum percentage of aggregation is calculated for each sample, with PPP serving as the 100% aggregation reference.
-
The percentage inhibition of platelet aggregation by the test compound is determined by comparing the aggregation in the presence of the compound to that of the vehicle control.
Conclusion
The available evidence strongly suggests a synergistic interaction between this compound and Aspirin in the inhibition of thrombosis. The combination therapy demonstrates a greater inhibitory effect on platelet aggregation induced by various agonists compared to either agent alone. This enhanced efficacy is attributed to the dual blockade of the arachidonic acid pathway, leading to a profound reduction in the synthesis of pro-aggregatory thromboxane A2. Further quantitative in vivo studies are warranted to fully elucidate the clinical potential of this combination therapy in the prevention and treatment of thrombotic disorders.
References
- 1. Effects of dazoxiben and low-dose aspirinon platelet behaviour in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dazoxiben and low-dose aspirin on platelet behaviour in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Showdown: Dazoxiben vs. Picotamide in Thromboxane Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of two key thromboxane pathway modulators: Dazoxiben and Picotamide. By examining their distinct mechanisms of action and performance in key assays, this document aims to provide a clear, data-driven overview to inform research and development decisions.
Dazoxiben is recognized as a potent and selective inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2 (TXA2).[1][2][3] In contrast, Picotamide exhibits a dual mechanism of action, functioning as both a thromboxane synthase inhibitor and a thromboxane A2 (TP) receptor antagonist.[4][5][6][7][8][9] This fundamental difference in their interaction with the thromboxane pathway underpins their varying effects in in vitro models of platelet aggregation and thromboxane production.
Mechanism of Action: A Tale of Two Inhibitors
Dazoxiben's targeted approach focuses solely on the inhibition of thromboxane synthase. This leads to a reduction in the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1][2][3] Consequently, the downstream signaling cascade initiated by TXA2 is dampened.
Picotamide, on the other hand, offers a two-pronged attack. It not only curtails the production of TXA2 by inhibiting thromboxane synthase but also directly blocks the action of any remaining TXA2 at the receptor level.[4][5][6][7][8][9] This dual inhibition provides a more comprehensive blockade of the thromboxane pathway.
Below is a diagram illustrating the distinct mechanisms of action of Dazoxiben and Picotamide within the thromboxane A2 signaling pathway.
Caption: Mechanisms of Dazoxiben and Picotamide.
Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data on the in vitro performance of Dazoxiben and Picotamide. It is important to note that this data is collated from separate studies and not from a direct head-to-head comparison; therefore, direct comparisons of potency should be made with caution.
Table 1: Thromboxane Synthase Inhibition
| Compound | Assay System | Parameter | Value | Reference(s) |
| Dazoxiben | Clotting human whole blood | IC50 (TXB2 production) | 0.3 µM | [1][2] |
| Dazoxiben | Washed human platelet suspensions | IC50 (TX formation) | 0.7 µM | [10] |
| Dazoxiben | Human platelets | IC50 (TXB2 production) | 765 µM | [11] |
| Dazoxiben | Human serum | pIC50 (TXA2 formation) | 5.7 | [12] |
| Picotamide | Human platelets | Inhibition of TXB2 production | Observed at 0.5 mmol/L (500 µM) | [4] |
Table 2: Thromboxane A2 Receptor Antagonism
| Compound | Assay System | Parameter | Value | Reference(s) |
| Dazoxiben | Not Applicable | - | - | |
| Picotamide | Human platelets | KD | 325 nmol/L | [13] |
| Picotamide | Human platelets | Ki (vs. [125I]PTA-OH) | 1472 +/- 321 nM | [14] |
| Picotamide | Human platelets | Ki (vs. [3H]U46619) | 1648 +/- 431 nM | [14] |
Table 3: Effect on Platelet Aggregation
| Compound | Aggregating Agent | Effect | Concentration | Reference(s) |
| Dazoxiben | Collagen | Inhibition | - | [10][12][15] |
| Picotamide | ADP, Arachidonic Acid, Collagen | Inhibition | 0.5 mmol/L (500 µM) | [4][16] |
| Picotamide | ADP, Arachidonic Acid, Collagen | Significant enhancement of ED50 | 25 µM |
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the interpretation and replication of experimental data.
Thromboxane Synthase Inhibition Assay
The inhibitory activity of Dazoxiben and Picotamide on thromboxane synthase is typically evaluated by measuring the production of thromboxane B2 (TXB2), the stable metabolite of TXA2.
Caption: Thromboxane Synthase Inhibition Assay Workflow.
A common protocol involves the following steps:
-
Preparation of Platelets: Human platelet-rich plasma (PRP) is prepared by centrifuging fresh, anticoagulated whole blood. Alternatively, washed platelets can be used.
-
Incubation with Inhibitor: Platelet suspensions are pre-incubated with varying concentrations of Dazoxiben or Picotamide for a specified time at 37°C.
-
Stimulation: Platelet aggregation and thromboxane synthesis are initiated by adding an agonist such as arachidonic acid or collagen.
-
Termination of Reaction: After a defined incubation period, the reaction is stopped, often by adding a stopping reagent and placing the samples on ice.
-
Measurement of TXB2: The concentration of TXB2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of TXB2 production, is calculated from the dose-response curve.
Platelet Aggregation Assay (Born's Method)
The effect of Dazoxiben and Picotamide on platelet aggregation is commonly assessed using light transmission aggregometry, also known as Born's method.[6][7]
Caption: Platelet Aggregation Assay (Born's Method) Workflow.
The general procedure is as follows:
-
Preparation of PRP and PPP: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from fresh, citrated whole blood by differential centrifugation.
-
Calibration of Aggregometer: The aggregometer is calibrated by setting the light transmission through PRP to 0% and through PPP to 100%.
-
Assay Procedure: A cuvette containing PRP and a magnetic stir bar is placed in the aggregometer and warmed to 37°C. The test compound (Dazoxiben or Picotamide) is added and incubated for a short period.
-
Initiation of Aggregation: An aggregating agent (e.g., ADP, collagen, or arachidonic acid) is added to the PRP to induce platelet aggregation.
-
Data Recording: As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission, which is recorded over time as an aggregation curve.
-
Analysis: The extent and rate of platelet aggregation are determined from the curve. The effect of the inhibitor is quantified by comparing the aggregation in the presence of the compound to a control.
Conclusion
Dazoxiben and Picotamide both effectively modulate the thromboxane pathway, a critical component in hemostasis and thrombosis. Dazoxiben acts as a selective thromboxane synthase inhibitor, while Picotamide offers a dual mechanism of action by additionally antagonizing the thromboxane A2 receptor. The in vitro data, although not from direct comparative studies, highlight their distinct profiles. The choice between these agents in a research or therapeutic context would depend on the desired level and breadth of thromboxane pathway inhibition. This guide provides the foundational in vitro data and experimental context to aid in such decisions.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. biodatacorp.com [biodatacorp.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. "In vitro" and "ex vivo" effects of picotamide, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picotamide inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro effects of picotamide on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 96-well plate-based aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influencing Factors and Differences in Born Aggregometry in Specialized Hemostaseological Centers: Results of a Multicenter Laboratory Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on in vitro effect of picotamide on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of Dazoxiben Hydrochloride and Ridogrel for Researchers and Drug Development Professionals
A comprehensive analysis of two key thromboxane modulators, this guide details the mechanistic nuances, comparative efficacy, and experimental underpinnings of Dazoxiben Hydrochloride and Ridogrel. Intended for researchers, scientists, and professionals in drug development, this document provides a clear, data-driven comparison to inform future research and therapeutic strategies.
This guide delves into the distinct pharmacological profiles of Dazoxiben, a selective thromboxane A2 synthase inhibitor, and Ridogrel, a dual-action agent that not only inhibits thromboxane A2 synthase but also antagonizes the thromboxane A2/prostaglandin endoperoxide receptor. Through a detailed examination of their mechanisms of action, supported by quantitative data from in vitro and in vivo studies, this document aims to provide a clear and objective comparison of their performance.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | Ridogrel |
| Primary Mechanism | Selective Thromboxane A2 Synthase Inhibitor | Thromboxane A2 Synthase Inhibitor and Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist |
| Thromboxane Synthase Inhibition (pIC50) | 5.7[1] | 7.4[1] |
| Thromboxane Receptor Antagonism (pA2) | No measurable activity[1] | 5.4 (against U-46619)[1] |
| Effect on Prostaglandin Metabolism | Redirects endoperoxide metabolism towards PGE2, PGF2α, and PGI2[1][2] | Redirects endoperoxide metabolism towards PGI2 and other prostaglandins; also blocks the effects of remaining endoperoxides[3] |
| Clinical Application Studied | Raynaud's Syndrome[4][5] | Adjunct to thrombolysis in acute myocardial infarction[6] |
Mechanism of Action: A Tale of Two Strategies
Dazoxiben and Ridogrel both target the arachidonic acid cascade to mitigate the pro-thrombotic and vasoconstrictive effects of thromboxane A2 (TXA2). However, they employ fundamentally different strategies to achieve this.
Dazoxiben acts as a selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. This inhibition leads to a significant reduction in TXA2 production. A key consequence of this action is the "redirection" of the accumulated PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, as well as prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α)[1][2].
Ridogrel , in contrast, possesses a dual mechanism of action. It not only inhibits thromboxane A2 synthase but also acts as a direct antagonist at the thromboxane A2/prostaglandin endoperoxide (TP) receptor[1][3]. This dual action means that Ridogrel both reduces the production of TXA2 and blocks the action of any remaining TXA2 and the pro-aggregatory prostaglandin endoperoxides (PGH2) at the platelet receptor level.
Comparative Performance Data
The following tables summarize key in vitro and in vivo data for Dazoxiben and Ridogrel. It is important to note that while some data is from direct comparative studies, other data points are from separate investigations and may not be directly comparable due to differing experimental conditions.
In Vitro Potency
| Parameter | Dazoxiben | Ridogrel | Reference |
| Thromboxane Synthase Inhibition (pIC50) | 5.7 | 7.4 | [1] |
| Thromboxane Receptor Antagonism (pA2 vs. U-46619) | No measurable activity | 5.4 | [1] |
| IC50 for TXB2 Production in Clotting Human Whole Blood | 0.3 µg/mL | Not directly comparable data available | [2] |
Effects on Platelet Aggregation
| Agonist | Dazoxiben Effect | Ridogrel Effect |
| Collagen | Reduced maximal rate of aggregation, but less than aspirin.[7] Increased aggregation threshold from 4.8 to 10.6 mg/ml in an artificial circulation model.[8] | Inhibits aggregation.[9] |
| Arachidonic Acid | Ineffective in preventing aggregation.[10] | Inhibits aggregation.[9] |
| ADP | Did not abolish secondary aggregation.[7] | Not the primary target, but can potentiate the inhibitory effects of other agents. |
| U-46619 (TXA2 mimetic) | No direct effect. | Potent inhibition.[9] |
In Vivo Effects
| Parameter | Dazoxiben | Ridogrel |
| Bleeding Time | Prolonged.[7] | Prolonged, from ~3.5 min to >20 min in combination with rt-PA in a canine model.[11] |
| Plasma TXB2 Levels | No significant change in plasma, but significant reduction in ex vivo production.[6][7] | Significant decrease in serum and urinary TXB2 levels.[9] |
| Plasma 6-keto-PGF1α Levels | Increased.[7] | Increased.[9] |
| Clinical Trial Outcomes | Showed significant clinical improvement in patients with Raynaud's syndrome.[4][5] | In the RAPT trial, not superior to aspirin in enhancing fibrinolytic efficacy of streptokinase, but showed a lower incidence of new ischemic events.[6][12] |
Experimental Protocols
Measurement of Thromboxane B2 (TXB2) and 6-keto-PGF1α
A common method for assessing the activity of thromboxane synthase inhibitors is to measure the levels of the stable breakdown product of TXA2, which is TXB2, and the stable breakdown product of PGI2, which is 6-keto-PGF1α.
-
Sample Collection: Whole blood is collected and allowed to clot in glass tubes at 37°C for a specified time (e.g., 60 minutes) to stimulate maximum thromboxane production.
-
Serum Separation: The clotted blood is centrifuged to separate the serum.
-
Extraction (for 6-keto-PGF1α): Plasma or serum samples for 6-keto-PGF1α measurement often require extraction and concentration due to low physiological levels.
-
Immunoassay: Serum levels of TXB2 and 6-keto-PGF1α are quantified using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
Platelet Aggregation Assay
Platelet aggregation is typically measured using light transmission aggregometry.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established. An agonist (e.g., collagen, arachidonic acid, ADP, U-46619) is added to induce aggregation.
-
Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission over time is recorded, and the maximal aggregation is determined.
Bleeding Time Measurement (Ivy Method)
Bleeding time provides an in vivo measure of platelet function.
-
Preparation: A blood pressure cuff is placed on the upper arm and inflated to 40 mmHg.
-
Incision: A standardized incision (1 mm deep and 10 mm long) is made on the volar surface of the forearm.
-
Timing: A stopwatch is started immediately after the incision is made.
-
Blotting: Every 30 seconds, the blood from the incision is blotted with filter paper without touching the wound.
-
Endpoint: The time from the incision until bleeding ceases is recorded as the bleeding time.
Discussion and Conclusion
The comparison between this compound and Ridogrel highlights a classic trade-off in drug design: selectivity versus multi-target activity.
Dazoxiben's high selectivity as a thromboxane synthase inhibitor offers a targeted approach. Its mechanism of action, which involves the redirection of prostaglandin metabolism, could be therapeutically advantageous by increasing the production of beneficial prostaglandins like PGI2. However, its efficacy as an antiplatelet agent is somewhat limited because it does not block the pro-aggregatory effects of accumulated prostaglandin endoperoxides. This may explain its modest effects on platelet aggregation in some studies and its lack of efficacy in certain clinical settings.
Ridogrel's dual mechanism of inhibiting thromboxane synthesis and blocking the TP receptor provides a more comprehensive blockade of the thromboxane pathway. This dual action is likely responsible for its more potent antiplatelet effects compared to a selective synthase inhibitor. The RAPT trial, while not showing superiority over aspirin in one primary endpoint, did suggest a potential benefit in preventing new ischemic events, underscoring the potential of this dual-inhibition strategy[6][12].
For researchers and drug development professionals, the choice between a selective inhibitor and a dual-action agent depends on the specific therapeutic goal. For conditions where a modest antiplatelet effect combined with an increase in vasodilatory prostaglandins is desired, a Dazoxiben-like molecule might be appropriate. However, for more robust antithrombotic efficacy, a dual-action agent like Ridogrel may be more effective.
Future research could focus on developing second-generation molecules with optimized dual activity or exploring combination therapies that mimic the effects of Ridogrel with potentially fewer off-target effects. The data presented in this guide provides a foundational understanding of the distinct and overlapping properties of Dazoxiben and Ridogrel to inform these future endeavors.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized trial of ridogrel, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The Ridogrel Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlled double-blind trial of dazoxiben and nifedipine in the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiation by dazoxiben, a thromboxane synthetase inhibitor, of platelet aggregation inhibitory activity of a thromboxane receptor antagonist and of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring bleeding as an outcome in clinical trials of prophylactic platelet transfusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in vitro bleeding time test - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dazoxiben Hydrochloride's Mechanism of Action in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dazoxiben Hydrochloride's performance against other thromboxane synthase inhibitors, supported by experimental data from primary cell studies. We delve into the mechanism of action, present comparative data on efficacy, and provide detailed experimental protocols to aid in the validation and assessment of these compounds.
Mechanism of Action: Thromboxane Synthase Inhibition
This compound is a potent and selective inhibitor of thromboxane synthase (TXAS), a key enzyme in the arachidonic acid cascade.[1][2][3] By blocking TXAS, Dazoxiben prevents the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[4] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction. The inhibition of its synthesis is a critical therapeutic target for various cardiovascular and thrombotic diseases.
A key consequence of TXAS inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostanoids, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which often have opposing physiological effects to TXA2, including vasodilation and inhibition of platelet aggregation.[4][5]
Comparative Performance in Primary Cells
Validating the mechanism of action of thromboxane synthase inhibitors in primary cells, most commonly platelets, is crucial for preclinical assessment. The primary endpoints for these studies are typically the inhibition of TXA2 production (measured as its stable metabolite, Thromboxane B2 or TXB2) and the effect on platelet aggregation.
This section compares the in vitro efficacy of Dazoxiben with other notable thromboxane synthase inhibitors, Ozagrel and Picotamide.
Table 1: Inhibition of Thromboxane A2 (TXA2) Synthesis in Human Platelets
| Compound | Endpoint | IC50 / pIC50 | Primary Cell Type | Reference |
| Dazoxiben | Inhibition of TXA2 formation | pIC50: 5.7 | Human whole blood | [1] |
| Ozagrel | Inhibition of TXA2 generation | ID50 (oral, in rats): 0.3 mg/kg | Rat whole blood | [6] |
| Picotamide | Inhibition of TXA2 formation | - | Rabbit platelets (in presence of aorta) | [5] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Table 2: Inhibition of Platelet Aggregation
| Compound | Inducer | IC50 / ID50 | Primary Cell Type | Reference |
| Dazoxiben | - | - | - | - |
| Ozagrel | Arachidonic Acid | ID50 (oral, in rats): 0.92 mg/kg | Rat whole blood | [6] |
| Picotamide | Arachidonic Acid | - | Rabbit platelets (in presence of aorta) | [5] |
Experimental Protocols
To facilitate the validation of these compounds, we provide detailed methodologies for key experiments.
Protocol 1: Isolation of Human Platelets from Whole Blood
This protocol outlines the procedure for obtaining a suspension of washed human platelets suitable for in vitro assays.
Materials:
-
Whole blood from healthy, consenting donors
-
Anticoagulant solution (e.g., Acid-Citrate-Dextrose - ACD)
-
HEPES-Tyrode buffer (pH 7.4)
-
Prostaglandin E1 (PGE1)
-
Centrifuge
Procedure:
-
Draw whole blood into tubes containing an anticoagulant (e.g., 1/10 volume of ACD).[7]
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).[8]
-
Carefully transfer the upper PRP layer to a new tube. To prevent platelet activation, PGE1 (1 µM final concentration) can be added.
-
Centrifuge the PRP at a higher speed (e.g., 900 x g) for 10 minutes to pellet the platelets.[7]
-
Discard the supernatant and gently resuspend the platelet pellet in HEPES-Tyrode buffer.
-
To wash the platelets, repeat the centrifugation and resuspension steps.
-
Finally, resuspend the platelets in the desired buffer for subsequent experiments and determine the platelet count using a hemocytometer or automated cell counter.
Protocol 2: Measurement of Thromboxane B2 (TXB2) Production in Platelets
This protocol describes the quantification of TXB2, the stable metabolite of TXA2, in platelet suspensions using a competitive ELISA.
Materials:
-
Isolated human platelets
-
Thromboxane synthase inhibitors (Dazoxiben, etc.)
-
Platelet agonist (e.g., Arachidonic Acid, Collagen, or Thrombin)
-
Phosphate Buffered Saline (PBS)
-
TXB2 ELISA Kit
-
Microplate reader
Procedure:
-
Pre-incubate the isolated platelet suspension with various concentrations of the thromboxane synthase inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate TXA2 production by adding a platelet agonist (e.g., arachidonic acid).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution or by placing the samples on ice.
-
Centrifuge the samples to pellet the platelets and collect the supernatant.
-
Measure the TXB2 concentration in the supernatant using a commercial TXB2 ELISA kit, following the manufacturer's instructions.[9][10][11][12]
-
The principle of the competitive ELISA involves the competition between TXB2 in the sample and a fixed amount of labeled TXB2 for a limited number of antibody binding sites. The amount of labeled TXB2 bound to the antibody is inversely proportional to the concentration of TXB2 in the sample.
-
Generate a standard curve using known concentrations of TXB2 and determine the concentration of TXB2 in the samples by interpolation.
Protocol 3: Measurement of Prostaglandin E2 (PGE2) Production
This protocol details the quantification of PGE2 in the supernatant of stimulated platelets to assess the redirection of the PGH2 pathway.
Materials:
-
Supernatant from stimulated platelet suspensions (from Protocol 2)
-
PGE2 ELISA Kit
-
Microplate reader
Procedure:
-
Use the same supernatant samples collected in Protocol 2.
-
Measure the PGE2 concentration using a commercial PGE2 ELISA kit according to the manufacturer's protocol.[13][14][15]
-
Similar to the TXB2 ELISA, this is typically a competitive assay where PGE2 in the sample competes with a labeled PGE2 for antibody binding sites.
-
Construct a standard curve and determine the PGE2 concentrations in the samples. An increase in PGE2 levels in the presence of a thromboxane synthase inhibitor would validate the redirection of the PGH2 metabolism.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
- 5. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. timothyspringer.org [timothyspringer.org]
- 8. Isolation of Platelets Protocol [protocols.io]
- 9. cloud-clone.com [cloud-clone.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. file.elabscience.com [file.elabscience.com]
Dazoxiben's Differential Inhibition of Platelet Agonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the inhibitory effects of Dazoxiben, a selective thromboxane A2 (TXA2) synthase inhibitor, on platelet aggregation induced by various physiological agonists. By examining its mechanism of action and differential efficacy, this document serves as a valuable resource for researchers in thrombosis, hemostasis, and antiplatelet drug development.
Mechanism of Action: Targeting Thromboxane Synthesis
Dazoxiben exerts its antiplatelet effect by specifically inhibiting the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist. By blocking TXA2 production, Dazoxiben effectively curtails a critical pathway in platelet activation and aggregation. The potency of Dazoxiben in inhibiting TXA2 formation is demonstrated by its pIC50 value of 5.7.[1]
However, the overall anti-aggregatory effect of Dazoxiben is not uniform across all platelet agonists. This is because different agonists utilize distinct signaling pathways to induce platelet activation, with varying degrees of reliance on the TXA2-dependent pathway.
Comparative Efficacy of Dazoxiben Against Platelet Agonists
The inhibitory profile of Dazoxiben is highly dependent on the agonist used to induce platelet aggregation. Agonists that heavily rely on the generation of TXA2 for a full aggregatory response are more susceptible to inhibition by Dazoxiben.
| Platelet Agonist | Observed Effect of Dazoxiben on Aggregation | Key Findings |
| Arachidonic Acid (AA) | Strong Inhibition | Dazoxiben effectively prevents platelet aggregation induced by arachidonic acid.[2][3] This is expected, as AA is the precursor for prostaglandin and thromboxane synthesis. However, in some individuals ("non-responders"), aggregation may still occur due to the accumulation of pro-aggregatory prostaglandin endoperoxides.[4] |
| Collagen | Moderate to Strong Inhibition | Dazoxiben reduces the maximal rate of collagen-induced platelet aggregation.[5] Its anti-aggregatory activity is more consistent with collagen as the agonist compared to arachidonic acid.[6] In some in vivo models, however, the effect on collagen-induced aggregation was not significant.[7] |
| Adenosine Diphosphate (ADP) | Weak to No Inhibition of Primary Aggregation | Dazoxiben does not abolish the secondary wave of ADP-induced aggregation.[2][5] This indicates that ADP-induced aggregation is largely independent of the TXA2 pathway, relying more on direct P2Y1 and P2Y12 receptor signaling. |
| Thrombin | Partial Inhibition | In some studies, Dazoxiben has been shown to partially but significantly inhibit thrombin-induced platelet responses.[7] However, thrombin is a very potent agonist that can induce strong aggregation through multiple TXA2-independent pathways. |
Experimental Protocols
A standardized method for evaluating the effect of Dazoxiben on platelet aggregation involves in vitro assays using light transmission aggregometry (LTA).
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from medications known to affect platelet function for at least two weeks. Blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[8]
-
Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.[8]
-
PRP Isolation: The supernatant, which is the PRP, is carefully collected. A portion of the remaining blood is further centrifuged at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[9]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
Light Transmission Aggregometry (LTA) Assay
-
Instrumentation: A dual-channel light transmission aggregometer is used for the assay.
-
Incubation: Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and incubated at 37°C for a specified period.
-
Baseline Measurement: The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).
-
Dazoxiben Treatment: Dazoxiben, dissolved in an appropriate solvent, is added to the PRP at various concentrations and incubated for a predetermined time to allow for drug-platelet interaction.
-
Agonist-Induced Aggregation: A platelet agonist (arachidonic acid, collagen, ADP, or thrombin) is added to the cuvette to induce aggregation.
-
Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The maximum aggregation percentage and the area under the curve are calculated. The IC50 value (the concentration of Dazoxiben required to inhibit 50% of the maximal aggregation response) can be determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the different platelet agonists and a typical experimental workflow for assessing the impact of Dazoxiben.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation by dazoxiben, a thromboxane synthetase inhibitor, of platelet aggregation inhibitory activity of a thromboxane receptor antagonist and of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin and dazoxiben as inhibitors of platelet behaviour: modification of their effects by agents that alter cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of thromboxane synthetase inhibition on arachidonate metabolism and platelet behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of indomethacin and dazoxiben on intravascular platelet aggregation in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dazoxiben Hydrochloride: A Comparative Analysis of Thromboxane Synthase Specificity
For researchers, scientists, and drug development professionals, the precise validation of a compound's specificity for its intended target is paramount. This guide provides an objective comparison of Dazoxiben Hydrochloride's performance as a thromboxane synthase (TXAS) inhibitor against other alternatives, supported by experimental data and detailed methodologies.
This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade responsible for the production of thromboxane A2.[1][2][3] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[4] By selectively inhibiting TXAS, Dazoxiben reduces the formation of TXA2, a key mediator in various physiological and pathological processes, including thrombosis and vasoconstriction.[4][5][6] This targeted action minimizes off-target effects, a critical consideration in drug development.
Comparative Inhibitory Activity
The specificity of this compound for thromboxane synthase is evident when comparing its inhibitory concentration (IC50) against TXAS to that of other related enzymes, such as cyclooxygenase (COX). Furthermore, a comparison with other TXAS inhibitors highlights its relative potency.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| This compound | Thromboxane Synthase | 0.3 - 0.7 | Potent and selective inhibitor.[1][7] Inhibition of TXB2 production in clotting human whole blood has an IC50 of 0.3 µg/ml.[8][9] A study found an IC50 of 765±54 µM for platelet production of TXB2.[10] |
| 12-HPETE formation | High | At 100 µM, dazoxiben inhibited thrombin-induced 12-HPETE formation by 81 +/- 10%.[7][11] | |
| PGI2 formation | >100 | Less than 10% inhibition of PGI2 formation at concentrations up to 100 µM.[7][11] | |
| Prostaglandin E2 (PGE2) | No inhibition | Dazoxiben did not reduce PGE2 production (IC50 >2000 µM).[10] | |
| Ozagrel (OKY-046) | Thromboxane Synthase | 0.011 | A highly selective and orally active TXA2 synthase inhibitor.[5] |
| Platelet Aggregation (Arachidonic acid-induced) | 53.12 | Significantly inhibits platelet aggregation.[5] | |
| Furegrelate | Thromboxane Synthase | 0.015 | A pyridine-derivative thromboxane synthase inhibitor.[8] |
| Dazmegrel (UK-38485) | Thromboxane Synthase | - | A specific inhibitor of thromboxane A2 synthetase.[12] |
| Aspirin | Cyclooxygenase (COX) | 0.84±0.05 | Irreversibly inhibits COX enzymes, thereby preventing TXA2 production.[10][13] Also inhibits PGE2 (IC50 1.21±0.08 µM) and 6-keto-PGF1α (IC50 6.58±0.76 µM).[10] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are protocols for key assays used to determine the specificity and efficacy of thromboxane synthase inhibitors.
Thromboxane Synthase Inhibition Assay (Radioimmunoassay for TXB2)
This assay quantifies the amount of Thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, produced by platelets. A reduction in TXB2 levels in the presence of an inhibitor indicates its efficacy.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
-
Incubation with Inhibitor:
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or other test compounds for a specified time (e.g., 15 minutes) at 37°C. A vehicle control (e.g., saline or DMSO) should be included.
-
-
Stimulation of Thromboxane Production:
-
Induce platelet aggregation and subsequent TXA2 production by adding an agonist such as collagen (e.g., 1-5 µg/mL) or arachidonic acid (e.g., 0.5-1 mM).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle agitation.
-
-
Termination of Reaction and Sample Preparation:
-
Stop the reaction by adding a solution like indomethacin (a COX inhibitor) to prevent further prostaglandin synthesis, followed by immediate cooling on ice.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 5 minutes to pellet the platelets.
-
Collect the supernatant for TXB2 measurement.
-
-
Radioimmunoassay (RIA) for TXB2:
-
Use a commercial TXB2 RIA kit.
-
The assay is a competitive binding assay where a known amount of radiolabeled TXB2 ([³H]-TXB2 or [¹²⁵I]-TXB2) competes with the unlabeled TXB2 in the sample for a limited number of binding sites on a specific anti-TXB2 antibody.
-
After incubation, the antibody-bound TXB2 is separated from the free TXB2.
-
The radioactivity of the antibody-bound fraction is measured using a scintillation counter.
-
The concentration of TXB2 in the sample is determined by comparing its displacement of the radiolabeled tracer to a standard curve generated with known concentrations of TXB2.
-
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation, a key downstream effect of TXA2.
Protocol:
-
PRP Preparation: Prepare PRP as described in the TXAS inhibition assay protocol.
-
Incubation with Inhibitor: Pre-incubate PRP with different concentrations of the test inhibitor or vehicle control.
-
Measurement of Aggregation:
-
Place the PRP cuvette in an aggregometer, a specialized spectrophotometer that measures changes in light transmission through the PRP.
-
Add an aggregating agent (e.g., ADP, collagen, or arachidonic acid) to induce platelet aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission. This change is recorded over time.
-
-
Data Analysis: The extent of inhibition is calculated by comparing the maximum aggregation in the presence of the inhibitor to that of the vehicle control.
Visualizing the Mechanism and Workflow
To further clarify the scientific context, the following diagrams illustrate the relevant signaling pathway and experimental processes.
Caption: Thromboxane A2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating Inhibitor Specificity.
Caption: Logical Relationship of Dazoxiben's Mechanism of Action.
References
- 1. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmacologyeducation.org [pharmacologyeducation.org]
- 7. Inhibition of thromboxane and 12-HPETE formation by dazoxiben and its two thiophenic acid-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for measuring the unstable thromboxane A2: radioimmunoassay of the derived mono-O-methyl-thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of UK-38485 (dazmegrel), a specific inhibitor of thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Dazoxiben Hydrochloride and Selective COX-2 Inhibitors in Preclinical Inflammation Models
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of Dazoxiben Hydrochloride, a thromboxane synthase inhibitor, and selective cyclooxygenase-2 (COX-2) inhibitors in preclinical models of inflammation. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by available experimental data and detailed protocols.
Introduction: Targeting the Arachidonic Acid Cascade in Inflammation
Inflammation is a complex biological response involving a cascade of molecular events, prominently featuring the metabolism of arachidonic acid. Two key enzymatic pathways in this cascade are the cyclooxygenase (COX) and thromboxane synthase pathways, which produce prostaglandins (PGs) and thromboxanes (TXs), respectively. These lipid mediators are pivotal in the development of inflammatory symptoms such as edema, pain, and fever.
Selective COX-2 inhibitors represent a major class of anti-inflammatory drugs that specifically target the COX-2 isozyme, which is upregulated at sites of inflammation.[1][2] this compound, in contrast, acts on a different downstream enzyme, thromboxane synthase, offering a distinct mechanism for modulating the inflammatory response. This guide will explore the preclinical data available for both classes of compounds.
Mechanisms of Action: Two Distinct Approaches to Inflammation Control
The anti-inflammatory effects of selective COX-2 inhibitors and this compound stem from their targeted inhibition of different enzymes within the arachidonic acid pathway.
Selective COX-2 Inhibitors: These agents, such as celecoxib and rofecoxib, selectively bind to and inhibit the COX-2 enzyme.[3] COX-2 is induced by pro-inflammatory stimuli and is responsible for the synthesis of prostaglandins like PGE2, which are key mediators of inflammation and pain.[4] By blocking COX-2, these inhibitors reduce the production of pro-inflammatory prostaglandins.[3] The selectivity for COX-2 over the constitutively expressed COX-1 enzyme is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]
This compound: Dazoxiben is a potent and selective inhibitor of thromboxane synthase.[5] This enzyme is responsible for the conversion of the prostaglandin endoperoxide PGH2 into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator that also contributes to the inflammatory process. By inhibiting thromboxane synthase, Dazoxiben decreases the production of TXA2 (measured as its stable metabolite, TXB2).[5] A potential consequence of this inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilator prostacyclin (PGI2, measured as 6-keto-PGF1α) and PGE2.[5]
Below is a diagram illustrating the distinct points of intervention of this compound and selective COX-2 inhibitors in the arachidonic acid cascade.
References
- 1. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Induction of Adjuvant-Induced Arthritis in Rats and Treatments [bio-protocol.org]
- 3. chondrex.com [chondrex.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
A Comparative Review of First and Second-Generation Thromboxane Inhibitors for Researchers and Drug Development Professionals
A deep dive into the evolving landscape of thromboxane inhibition, this guide provides a comprehensive comparison of first and second-generation thromboxane inhibitors. It offers a detailed analysis of their mechanisms of action, supported by experimental data and protocols, to inform future research and drug development in cardiovascular and thrombotic diseases.
First-generation thromboxane inhibitors primarily focused on blocking the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The second generation of these inhibitors has evolved to either block the thromboxane receptor (TP) or combine synthase inhibition with receptor antagonism, offering a more comprehensive blockade of the thromboxane pathway. This guide will objectively compare the performance of these two generations, providing supporting experimental data for a clear understanding of their respective advantages and limitations.
Mechanisms of Action: From Synthesis Inhibition to Receptor Blockade
First-generation thromboxane inhibitors, most notably aspirin , function by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme. This action prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[1][2][3][4] Another class of first-generation inhibitors are the thromboxane synthase (TXS) inhibitors , such as dazoxiben and ozagrel, which specifically block the final step in TXA2 synthesis.[5][6][7]
Second-generation inhibitors employ a more targeted approach. Thromboxane receptor (TP) antagonists , like terutroban, directly block the TP receptor, preventing TXA2 and other prostanoids from exerting their effects.[8][9][10][11] A significant advancement in this generation is the development of dual-action inhibitors , such as picotamide and ridogrel, which combine TXS inhibition with TP receptor antagonism.[12][13][14][15][16][17][18][19] This dual mechanism aims to provide a more complete and potent inhibition of the thromboxane pathway.[7]
Quantitative Comparison of Inhibitor Performance
The following table summarizes key performance metrics for representative first and second-generation thromboxane inhibitors, based on available preclinical and clinical data.
| Inhibitor Class | Example Drug(s) | Mechanism of Action | IC50 / Ki / pA2 (M) | Key Efficacy Findings | Key Safety Findings |
| First Generation | |||||
| COX-1 Inhibitor | Aspirin | Irreversibly inhibits COX-1, blocking TXA2 synthesis.[1][2][3][4] | - | Reduces risk of cardiovascular events.[3] | Increased risk of gastrointestinal bleeding.[1] |
| Thromboxane Synthase Inhibitor | Dazoxiben | Selectively inhibits thromboxane synthase.[5][6] | Ki: 9.6 x 10⁻⁸[4] | Inconsistent clinical efficacy, potentially due to PGH2 accumulation. | Generally well-tolerated in short-term studies. |
| Second Generation | |||||
| TP Receptor Antagonist | Terutroban | Selectively antagonizes the thromboxane prostanoid (TP) receptor.[8][9][10][11] | - | PERFORM trial did not show superiority over aspirin for secondary stroke prevention.[8] | Good safety profile, similar to aspirin. |
| Dual TXS Inhibitor & TP Antagonist | Picotamide | Inhibits thromboxane synthase and antagonizes the TP receptor.[14][16][17][19] | - | DAVID study showed reduced mortality in diabetics with peripheral artery disease compared to aspirin.[19] | Well-tolerated with a favorable side-effect profile.[16] |
| Dual TXS Inhibitor & TP Antagonist | Ridogrel | Inhibits thromboxane synthase and antagonizes the TP receptor.[12][13][15][18] | pA2: ~5.4 (vs. U-46619) | RAPT trial showed no superiority over aspirin in enhancing thrombolysis but suggested a reduction in new ischemic events. | No excess of serious bleeding complications compared to aspirin. |
Experimental Protocols
Measurement of Thromboxane B2 (TXB2) Levels
A common method to assess the efficacy of thromboxane synthase inhibitors is to measure the levels of TXB2, the stable, inactive metabolite of TXA2. This is typically done using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Sample Collection and Preparation:
-
For serum samples, allow whole blood to clot at room temperature for at least 1 hour, then centrifuge at 1000 x g for 20 minutes. Collect the serum.[13]
-
For plasma samples, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[13]
-
Other biological fluids should be centrifuged to remove particulate matter.[13]
-
-
ELISA Procedure (Competitive Assay):
-
Standards and samples are added to a microplate pre-coated with a capture antibody.[12][14]
-
A fixed amount of HRP-conjugated TXB2 is added, which competes with the TXB2 in the sample for binding to the antibody.[12]
-
After incubation and washing, a substrate solution is added, and the color development is measured using a microplate reader at 450 nm.[13][15]
-
The concentration of TXB2 in the samples is inversely proportional to the color intensity and is determined by comparison with a standard curve.[12]
-
Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the effects of antiplatelet agents.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
LTA Procedure:
-
Place a cuvette with PRP into the aggregometer and establish a baseline light transmission (0% aggregation). Use a cuvette with PPP to set the 100% aggregation baseline.[14]
-
Add a platelet agonist (e.g., arachidonic acid, collagen, ADP, or a TXA2 mimetic like U-46619) to the PRP to induce aggregation.[8][14]
-
As platelets aggregate, the light transmission through the PRP increases, which is recorded over time to generate an aggregation curve.[14]
-
To test an inhibitor, PRP is pre-incubated with the compound before the addition of the agonist, and the reduction in aggregation is measured.
-
Bleeding Time Assay
The bleeding time test assesses in vivo platelet function. The Ivy method is a commonly used standardized procedure.
Protocol:
-
Place a blood pressure cuff on the upper arm and inflate it to 40 mmHg.[4][19]
-
Make a standardized incision (typically 1 mm deep and 10 mm long) on the volar surface of the forearm, avoiding visible veins.[19]
-
Start a stopwatch immediately.[4]
-
Every 30 seconds, gently blot the blood from the incision site with filter paper without touching the wound itself.[4][19]
-
The time from the incision until bleeding ceases is recorded as the bleeding time.[19] A normal bleeding time is typically between 2 and 7 minutes.[4]
Visualizing the Thromboxane Pathway and Experimental Workflow
Thromboxane Signaling Pathway
Caption: Thromboxane A2 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. The Bleeding Time [BT] [practical-haemostasis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cbspd.com [cbspd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Bleeding Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Bleeding Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 18. Antiplatelet drugs for secondary prevention in patients with ischemic stroke or transient ischemic attack: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dazoxiben Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Dazoxiben Hydrochloride, a compound noted for its potential environmental hazards. Adherence to these guidelines is critical for protecting both laboratory personnel and the ecosystem.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, preventing its release into the environment is a primary concern during disposal.
Hazard and Precautionary Statements Summary:
| Hazard Statement | GHS Code | Description | Precautionary Statements |
| Harmful if swallowed | H302 | Ingestion may cause adverse health effects. | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Very toxic to aquatic life with long lasting effects | H410 | Poses a significant and long-term risk to aquatic ecosystems. | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[3][4][5]. A key provision of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down the sewer[4][6]. Instead, such waste must be managed by permitted treatment facilities, with incineration being a common method of disposal[4].
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: Clearly label all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate: Keep this compound waste separate from non-hazardous and other types of chemical waste to ensure proper handling and disposal.
2. Containment:
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE) and labware, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Ensure the container is kept closed when not in use.
3. Storage:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, well-ventilated, and away from direct sunlight and sources of ignition[1][2].
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash[4][6].
-
Ensure all required documentation for the waste transfer is completed in accordance with institutional and regulatory requirements.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a suitable respirator[1][2].
-
Environmental Precautions: Prevent the spill from entering drains or water courses[1][2].
-
Containment and Cleaning: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully collect the material to avoid dust formation. Decontaminate the spill area and equipment by scrubbing with alcohol. Dispose of all contaminated materials as hazardous waste[1][2].
Diagrams
Caption: A workflow for the proper disposal of this compound.
Caption: A step-by-step protocol for responding to an accidental spill.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dazoxiben Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dazoxiben Hydrochloride, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are critical.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Usage Guidelines |
| Eye Protection | Safety goggles with side-shields | Should be worn at all times when handling the substance to protect against splashes.[1] |
| Hand Protection | Protective gloves | Impervious gloves are recommended. Change gloves every 30 to 60 minutes or immediately if they become damaged or contaminated.[3] |
| Body Protection | Impervious clothing/Laboratory coat | A lab coat or gown should be worn to prevent skin contact.[1] Long-cuffed gowns can be worn with gloves pulled over the cuffs for added protection.[3] |
| Respiratory Protection | Suitable respirator (e.g., NIOSH-approved N95 or N100) | Use in areas with inadequate ventilation or when there is a risk of dust or aerosol formation.[2][4] |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following protocols provide a step-by-step guide for its management within a research setting.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage. If the container is compromised, handle it in an isolated area while wearing full PPE.[5]
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[2]
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2]
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly after handling.[1][6]
-
Preventing Exposure: Avoid inhalation of dust or aerosols and contact with skin and eyes.[1][2]
-
Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing. If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[7]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[1]
-
Utilize Full PPE: Before addressing the spill, ensure you are wearing the complete set of recommended personal protective equipment.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the product to enter drains or water courses.[2]
-
Clean-up:
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1][2]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]
Caption: Workflow for this compound Spill Response.
First Aid Procedures
In case of exposure, follow these immediate first aid measures and seek prompt medical attention.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[1] Remove contact lenses if present and easy to do. Call a physician promptly. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and contact a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, gowns, and cleaning materials, should be collected in a designated, labeled, and sealed hazardous waste container.[8]
-
Regulatory Compliance: Dispose of the substance and contaminated materials at an approved waste disposal plant.[1][6] All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1][2]
-
Environmental Protection: Avoid releasing the chemical into the environment.[1][6] Ensure that disposal methods prevent contamination of drains, water courses, or soil.[1][2]
References
- 1. This compound|74226-22-5|MSDS [dcchemicals.com]
- 2. selleck.cn [selleck.cn]
- 3. pppmag.com [pppmag.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 6. tapazol.co.il [tapazol.co.il]
- 7. medchemexpress.com [medchemexpress.com]
- 8. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
